N-[Bis(methylthio)methylene]-p-toluenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S3/c1-8-4-6-9(7-5-8)16(12,13)11-10(14-2)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIPGZGAUSIOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312817 | |
| Record name | Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2651-15-2 | |
| Record name | 2651-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (4-methylbenzene-1-sulfonyl)carbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathway of N-[Bis(methylthio)methylene]-p-toluenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a core synthesis pathway for N-[Bis(methylthio)methylene]-p-toluenesulfonamide, a compound of interest in various chemical and pharmaceutical research domains. This document details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Synthesis Overview
The primary pathway for the synthesis of this compound involves a two-step process commencing with p-toluenesulfonamide. The initial step is the formation of a dithiocarbamate salt through the reaction of p-toluenesulfonamide with carbon disulfide in the presence of a suitable base. The subsequent step involves the S-alkylation of the dithiocarbamate intermediate with a methylating agent to yield the final product.
Experimental Protocol
The following protocol is an adapted procedure based on established methods for the synthesis of similar bis(methylthio)methylene derivatives.
Step 1: Formation of the Dithiocarbamate Salt
-
To a stirred solution of p-toluenesulfonamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base (e.g., sodium hydride or potassium carbonate, 2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting suspension is stirred at room temperature for 30 minutes to ensure complete deprotonation of the sulfonamide.
-
The reaction mixture is then cooled back to 0 °C, and carbon disulfide (1.2 equivalents) is added dropwise.
-
The reaction is allowed to stir at room temperature for 2-4 hours, during which the formation of the dithiocarbamate salt occurs.
Step 2: S-Alkylation to Yield this compound
-
Following the formation of the dithiocarbamate salt, the reaction mixture is cooled to 0 °C.
-
A methylating agent, such as methyl iodide (2.2 equivalents), is added dropwise to the suspension.
-
The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound and its intermediates. Please note that yields can vary based on specific reaction conditions and the scale of the synthesis.
| Step | Reactant | Reagent/Catalyst | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | p-Toluenesulfonamide | Base (e.g., NaH) | 1 : 2.2 | DMF | 0 to RT | 0.5 | - |
| 1 | p-Toluenesulfonamide Salt | Carbon Disulfide | 1 : 1.2 | DMF | 0 to RT | 2-4 | - |
| 2 | Dithiocarbamate Salt | Methyl Iodide | 1 : 2.2 | DMF | 0 to RT | 12-24 | 70-85 |
Synthesis Pathway Visualization
The logical flow of the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
"N-[Bis(methylthio)methylene]-p-toluenesulfonamide" chemical properties
An In-depth Technical Guide to N-[Bis(methylthio)methylene]-p-toluenesulfonamide
This guide provides a comprehensive overview of the chemical properties of this compound, targeting researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is a sulfonamide derivative with the chemical formula C10H13NO2S3.[1][2][3] It is also known by other names such as N-[Bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide and Dimethyl (4-methylphenyl)sulfonyldithioimidocarbonate.[4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2651-15-2 | [1][2][3] |
| Molecular Formula | C10H13NO2S3 | [1][3][4] |
| Molecular Weight | 275.41 g/mol | [1][3] |
| IUPAC Name | N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are often proprietary, the availability of various spectroscopic analyses has been noted.
Table 2: Spectroscopic Data Availability
| Spectroscopic Technique | Availability | Source |
| Infrared (IR) Spectroscopy | Available | [2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Available | Not specified |
The IR and NMR spectra are essential for confirming the structural integrity of the compound. For comparison, the 13C NMR spectrum of p-toluenesulfonamide is publicly available.[6]
Synthesis and Reactivity
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a synthetic method for a structurally similar compound, 2-[(bis-methylthio)methylene]malononitrile, can provide a potential synthetic route. This synthesis involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by methylation.[7]
A plausible synthetic pathway for this compound could be conceptualized as follows:
Caption: Plausible synthetic pathway for the target compound.
Reactivity
The reactivity of this compound has not been extensively documented. However, based on its structure, the methylene carbon atom, bonded to two sulfur atoms and a nitrogen atom, is expected to be electrophilic. This suggests that the compound could react with various nucleophiles. Studies on related compounds, such as N-methyl-N-nitroso-p-toluenesulfonamide, have shown reactivity with sulfur nucleophiles.[8]
Biological Activity
Currently, there is no specific information in the scientific literature regarding the biological activity or its involvement in signaling pathways for this compound. However, the parent compound, p-toluenesulfonamide, has been investigated for its potential antineoplastic activity.[9] It is known to be the primary degradation product of the disinfectant chloramine-T and has been the subject of toxicity studies.[10] The biological effects of the bis(methylthio)methylene modification on the p-toluenesulfonamide scaffold remain an area for future research.
Experimental Protocols
As no specific experimental protocols for this compound were found, a general protocol for the synthesis of a related compound, 2-[(bis-methylthio)methylene]malononitrile, is provided below as a reference.[7]
Synthesis of 2-[(bis-methylthio)methylene]malononitrile [7]
-
Materials: Malononitrile, carbon disulfide (CS2), potassium carbonate (K2CO3), methyl iodide (CH3I), tetrabutylammonium bromide, dimethylformamide (DMF), ethyl acetate (EtOAc), hexane.
-
Procedure:
-
A suspension of K2CO3 in DMF is treated with malononitrile.
-
The mixture is cooled to 0 °C, and CS2 is added dropwise.
-
The resulting suspension is stirred, followed by the addition of methyl iodide and tetrabutylammonium bromide.
-
The final mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography on silica gel using a hexane/EtOAc gradient.
-
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Safety and Handling
Specific safety and handling information for this compound is not available. However, for related sulfonamides like N-methyl-p-toluenesulfonamide, standard laboratory safety precautions are recommended. This includes wearing personal protective equipment such as gloves and safety glasses.[11] For p-toluenesulfonamide, it is advised to avoid contact with skin and eyes and to ensure adequate ventilation.
Conclusion
This compound is a chemical compound for which basic identifying information is available. However, a comprehensive understanding of its chemical and biological properties is currently limited by the lack of published experimental data. The synthetic methodology for structurally similar compounds suggests a feasible route for its preparation. Future research is needed to elucidate its physical properties, reactivity, and potential biological activities, which would enable a more complete assessment of its utility in research and drug development.
References
- 1. scbt.com [scbt.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. p-Toluenesulfonamide ReagentPlus , = 99 70-55-3 [sigmaaldrich.com]
- 6. p-Toluenesulfonamide (70-55-3) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Reactivity of sulfur nucleophiles with N-methyl-N-nitroso-p-toluenesulfonamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-Methyl-p-toluenesulfonamide 98 640-61-9 [sigmaaldrich.com]
An In-Depth Technical Guide to N-[Bis(methylthio)methylene]-p-toluenesulfonamide
CAS Number: 2651-15-2
Abstract
This technical guide provides a comprehensive overview of N-[Bis(methylthio)methylene]-p-toluenesulfonamide, a versatile synthetic intermediate belonging to the class of ketene dithioacetals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical and physical properties, detailed spectroscopic data, a robust experimental protocol for its synthesis, and a discussion of its potential applications in the construction of complex heterocyclic frameworks.
Introduction
This compound, with the CAS number 2651-15-2, is a crystalline solid that serves as a valuable building block in organic chemistry. Its structure, featuring a sulfonamide group and a ketene dithioacetal moiety, imparts unique reactivity, making it a precursor for a variety of complex molecules. The electron-withdrawing nature of the p-toluenesulfonyl group, coupled with the electron-donating and leaving group abilities of the methylthio substituents, allows for a range of chemical transformations. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 2651-15-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂S₃ | [1] |
| Molecular Weight | 275.41 g/mol | [1] |
| IUPAC Name | N-[bis(methylthio)methylene]-4-methylbenzenesulfonamide | [4] |
| Synonyms | Dimethyl (4-methylphenyl)sulfonyldithioimidocarbonate, S,S'-Dimethyl N-(p-tolylsulfonyl)dithiocarbonimidate | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 109-111 °C | |
| Purity | Typically ≥97% |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The available data is summarized below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic (ortho to SO₂) |
| ~7.3 | Doublet | 2H | Aromatic (meta to SO₂) |
| ~2.5 | Singlet | 6H | S-CH₃ |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| Solvent: CDCl₃. The exact chemical shifts may vary slightly depending on the solvent and instrument. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹³C NMR data for this compound has been identified in the searched literature. Researchers are advised to acquire this data for comprehensive characterization.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1595 | Medium | C=C Aromatic |
| ~1340 | Strong | SO₂ (asymmetric stretch) |
| ~1160 | Strong | SO₂ (symmetric stretch) |
| ~1090 | Medium | C-N stretch |
| ~815 | Strong | p-disubstituted benzene C-H bend |
| Sample preparation: Mull |
Mass Spectrometry (MS)
No specific mass spectrometry data for this compound has been identified in the searched literature. The expected molecular ion peak [M]⁺ would be at m/z = 275.41.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is analogous to the general preparation of ketene dithioacetals. The following protocol is adapted from a reliable synthetic procedure for a similar compound.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
p-Toluenesulfonamide
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a stirred solution of p-toluenesulfonamide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a crystalline solid.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The ketene dithioacetal moiety can undergo a variety of transformations, including:
-
Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions with various dienes and dipoles to form cyclic structures.
-
Nucleophilic Substitution: The methylthio groups can be displaced by a range of nucleophiles, allowing for the introduction of diverse functionalities.
-
Annulation Reactions: It can be used in annulation strategies to construct fused ring systems.
The following diagram illustrates a general workflow for its application in heterocyclic synthesis.
Caption: General workflow for heterocyclic synthesis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. This technical guide has summarized its key physical and chemical properties, provided available spectroscopic data, and outlined a detailed experimental protocol for its preparation. Its demonstrated utility as a precursor to complex heterocyclic systems highlights its potential for applications in medicinal chemistry and materials science. Further research into its reactivity and the biological activity of its derivatives is warranted.
References
An In-depth Technical Guide to N-[Bis(methylthio)methylene]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[Bis(methylthio)methylene]-p-toluenesulfonamide is a complex organic compound containing a sulfonamide group and a dithioacetal moiety. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic approach. Due to the limited availability of public data, this document also highlights areas where further research is required to fully characterize this molecule, particularly concerning its spectroscopic data and potential biological activity.
Molecular Structure and Chemical Identity
This compound, a molecule with significant potential in synthetic chemistry, possesses a unique structural framework. Its core is comprised of a p-toluenesulfonamide group linked to a carbon atom double-bonded to a nitrogen and single-bonded to two methylthio groups.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide[1] |
| CAS Number | 2651-15-2[2][3][4] |
| Molecular Formula | C₁₀H₁₃NO₂S₃[2] |
| Molecular Weight | 275.41 g/mol [2] |
| Synonyms | Dimethyl (4-methylphenyl)sulfonyldithioimidocarbonate, S,S'-Dimethyl N-(p-tolylsulfonyl)dithiocarbonimidate, N-[bis(methylsulfanyl)methylene]-4-methyl-benzenesulfonamide[1] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. |
| Melting Point | Not reported. |
| Boiling Point | Not reported. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, a plausible synthetic route can be proposed based on the known reactivity of p-toluenesulfonamide and the synthesis of structurally similar compounds. The proposed synthesis involves the reaction of p-toluenesulfonamide with carbon disulfide in the presence of a strong base, followed by methylation.
Proposed Synthetic Pathway
The logical synthetic approach would be a two-step, one-pot reaction:
-
Deprotonation and Dithiocarboxylation: p-Toluenesulfonamide is first deprotonated at the nitrogen atom by a strong base (e.g., sodium hydride or potassium tert-butoxide) to form the corresponding anion. This nucleophilic anion then attacks carbon disulfide. A second deprotonation of the remaining N-H proton would lead to a dianion, which can react with another molecule of carbon disulfide, although a stepwise reaction is more likely.
-
Methylation: The resulting dithiocarboxylate salt is then alkylated with two equivalents of a methylating agent, such as methyl iodide, to yield the final product.
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Predicted and Inferred)
Detailed, assigned spectroscopic data for this compound are not publicly available. The following sections provide predictions and inferences based on the analysis of its structural components and data from related molecules.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (ortho to SO₂) | ~7.8 | Doublet | 2H |
| Aromatic protons (meta to SO₂) | ~7.3 | Doublet | 2H |
| Methyl protons of p-toluene | ~2.4 | Singlet | 3H |
| Methylthio protons (-SCH₃) | ~2.5 | Singlet | 6H |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N carbon | 160-170 |
| Aromatic C-SO₂ | 140-145 |
| Aromatic C-CH₃ | 140-145 |
| Aromatic CH (ortho to SO₂) | ~129 |
| Aromatic CH (meta to SO₂) | ~127 |
| Methyl carbon of p-toluene | ~21 |
| Methylthio carbons (-SCH₃) | 15-20 |
FT-IR Spectroscopy
Table 5: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch (-CH₃) | 2950-2850 | Medium |
| C=N stretch | 1650-1550 | Medium to Strong |
| SO₂ asymmetric stretch | 1350-1300 | Strong |
| SO₂ symmetric stretch | 1170-1150 | Strong |
| C-S stretch | 800-600 | Medium |
Mass Spectrometry
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 275. Key fragmentation patterns would likely involve the loss of methylthio radicals (•SCH₃), the entire p-toluenesulfonyl group, and cleavage of the sulfonamide bond.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or the involvement of this compound in any signaling pathways. The parent compound, p-toluenesulfonamide, has been investigated for some biological activities, but these cannot be directly extrapolated to the title compound due to significant structural differences.
Future Research Directions
The lack of biological data presents a clear opportunity for future research. Screening of this compound for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could unveil novel therapeutic applications.
Caption: A logical workflow for future research on this compound.
Conclusion
This compound is a molecule with a well-defined chemical structure but remains largely uncharacterized in terms of its experimental properties and biological functions. This guide has provided a summary of the available information and a framework for future research. The development of a reliable synthetic protocol and comprehensive spectroscopic analysis are the immediate next steps required to facilitate further investigation into the potential applications of this compound in various scientific fields, including medicinal chemistry and materials science.
References
An In-depth Technical Guide on the Chemical Reactivity of N-[Bis(methylthio)methylene]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[Bis(methylthio)methylene]-p-toluenesulfonamide, a ketene N,S-acetal, is a versatile reagent in organic synthesis. While information on its biological mechanism of action is not publicly available, its chemical reactivity, particularly in the synthesis of heterocyclic compounds, is documented. This guide provides a detailed overview of its role as a precursor in the synthesis of 3-aminopyrazolo[3,4-d]pyrimidine derivatives. The document outlines the reaction mechanism, provides experimental protocols, and presents quantitative data for this transformation.
Introduction
This compound is a stable, crystalline solid with the chemical formula C₁₀H₁₃NO₂S₃. It belongs to the class of ketene N,S-acetals, which are characterized by a carbon-carbon double bond substituted with a nitrogen and a sulfur atom. These compounds are valuable building blocks in organic chemistry due to their unique electronic properties and diverse reactivity. The presence of both electron-donating (amino and thiomethyl groups) and electron-withdrawing (p-toluenesulfonyl group) moieties makes this compound a versatile synthon for the construction of various heterocyclic systems.
This technical guide focuses on the documented application of this compound in the synthesis of substituted pyrazoles, which can then be converted to pyrazolo[3,4-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry.
Chemical Mechanism of Action: Synthesis of 3-Aminopyrazolo[3,4-d]pyrimidine Derivatives
The primary documented synthetic utility of this compound is its reaction with compounds containing active methylene groups to form substituted pyrazoles, which are key intermediates for pyrazolo[3,4-d]pyrimidines.
Reaction with Active Methylene Compounds
This compound reacts with active methylene compounds such as malononitrile and cyanoacetamide in the presence of a base. This reaction proceeds via a nucleophilic substitution of one of the methylthio groups by the carbanion generated from the active methylene compound. The resulting intermediate readily undergoes cyclization to form a 3,5-diaminopyrazole derivative.
The overall transformation can be summarized by the following reaction scheme:
In-Depth Technical Guide: Spectroscopic Data of N-[Bis(methylthio)methylene]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-[Bis(methylthio)methylene]-p-toluenesulfonamide, identified by the CAS Number 2651-15-2.[1][2] This document is intended to be a core resource for researchers and professionals in drug development and other scientific fields who require detailed spectroscopic information for this molecule.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2651-15-2 |
| Molecular Formula | C₁₀H₁₃NO₂S₃ |
| Molecular Weight | 275.41 g/mol |
| Synonyms | 1-[(4-methylphenyl)sulfonyl]-2,2-dimethylthio-1-azaethene, Dimethyl tosylcarbonimidodithioate |
Spectroscopic Data Summary
While complete, independently verified spectroscopic data from a primary research publication remains elusive in the public domain, the following tables summarize the available information, largely compiled from spectral databases. It is important to note that full spectral data often requires access to specialized databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | Aromatic protons (p-substituted ring) |
| Data not available | - | - | Methyl protons of the tosyl group |
| Data not available | - | - | Methyl protons of the two methylthio groups |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Carbonyl-like carbon of the C=N bond |
| Data not available | Aromatic carbons |
| Data not available | Methyl carbon of the tosyl group |
| Data not available | Methyl carbons of the methylthio groups |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | SO₂ stretch (asymmetric and symmetric) |
| Data not available | - | C=N stretch |
| Data not available | - | Aromatic C-H stretch |
| Data not available | - | Aliphatic C-H stretch |
| Data not available | - | C-S stretch |
Mass Spectrometry (MS)
| m/z | Ion Type |
| Data not available | [M]⁺ or [M+H]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public literature. However, the following are general methodologies typically employed for compounds of this nature.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy
Infrared (IR) spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a mull (e.g., Nujol). The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.
Synthesis and Characterization Workflow
References
An In-depth Technical Guide on N-[Bis(methylthio)methylene]-p-toluenesulfonamide: Current Knowledge on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on N-[Bis(methylthio)methylene]-p-toluenesulfonamide. A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed experimental data regarding its quantitative solubility and stability. The information presented herein is based on general chemical principles and data from structurally related compounds. Further experimental investigation is highly recommended for any practical application.
Introduction
This compound, with the CAS Number 2651-15-2, is a chemical compound primarily available for research purposes. Its structure combines a p-toluenesulfonamide group with a ketene dithioacetal moiety. While the individual components of this molecule are well-characterized in organic chemistry, specific data on the combined entity is scarce. This guide aims to provide a thorough overview of the known properties and infer potential characteristics based on related structures.
Chemical and Physical Properties
A summary of the basic chemical identifiers for this compound is provided below.
| Property | Value |
| IUPAC Name | N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide |
| CAS Number | 2651-15-2 |
| Molecular Formula | C₁₀H₁₃NO₂S₃ |
| Molecular Weight | 275.41 g/mol |
Source: Information compiled from various chemical supplier databases.
Solubility Profile
Quantitative solubility data for this compound in various solvents is not available in published literature. However, based on its chemical structure, a qualitative assessment can be made. The molecule possesses both polar (sulfonamide group) and non-polar (p-tolyl and methylthio groups) characteristics.
Expected Qualitative Solubility:
-
Likely Soluble in: Chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and other common organic solvents like ethyl acetate and acetone.
-
Slightly Soluble to Insoluble in: Non-polar hydrocarbon solvents (e.g., hexanes, toluene).
-
Likely Insoluble in: Water.
Experimental Protocol for Solubility Determination (General Method):
A standard protocol to experimentally determine the solubility of this compound would involve the following steps:
-
Materials: this compound, a range of analytical grade solvents, a calibrated analytical balance, a temperature-controlled shaker or incubator, and an appropriate analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer).
-
Procedure: a. Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in separate vials. b. Equilibrate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, allow the undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. e. Analyze the concentration of the diluted solution using a pre-validated analytical method. f. Calculate the solubility in units such as g/L or mg/mL.
Stability Profile
Detailed stability studies, including degradation pathways and kinetics for this compound, are not publicly available. However, the presence of the ketene dithioacetal functional group suggests potential instability under certain conditions.
General Stability Considerations:
-
Hydrolytic Stability: Ketene dithioacetals can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the cleavage of the C=C bond or the C-S bonds.
-
Thermal Stability: The thermal stability is unknown. Decomposition may occur at elevated temperatures.
-
Photostability: The presence of chromophores in the molecule suggests potential sensitivity to light.
Recommended Storage Conditions:
Based on general practices for related compounds, it is advisable to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Experimental Protocol for Stability Assessment (General Method):
A typical stability study would involve:
-
Forced Degradation Study: a. Expose solutions of the compound to various stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60 °C), and photolytic (e.g., UV light) stress. b. Monitor the degradation of the parent compound and the formation of degradation products over time using a stability-indicating analytical method, such as HPLC.
-
Long-Term Stability Study: a. Store the compound under recommended storage conditions and monitor its purity at regular intervals (e.g., 0, 3, 6, 12 months).
Logical Relationships in Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a research compound like this compound.
Conclusion
The available information on the solubility and stability of this compound is extremely limited. For any research or development application, it is imperative to conduct thorough experimental evaluations to determine these critical parameters. The general protocols and considerations outlined in this guide can serve as a starting point for such investigations. The lack of data also highlights an opportunity for foundational research to characterize this and similar molecules to expand the knowledge base for the scientific community.
An In-depth Technical Guide on N-[Bis(methylthio)methylene]-p-toluenesulfonamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[Bis(methylthio)methylene]-p-toluenesulfonamide, a versatile reagent in organic synthesis, has played a significant role in the construction of various heterocyclic compounds. This technical guide provides a comprehensive overview of its discovery, historical development, and key chemical properties. Detailed experimental protocols for its synthesis are presented, along with a summary of its known applications. This document aims to serve as a valuable resource for researchers in organic chemistry and drug discovery.
Introduction
This compound, also known by its IUPAC name N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide, is a stable, crystalline solid with the chemical formula C₁₀H₁₃NO₂S₃.[1] Its structure features a p-toluenesulfonyl group attached to a dithioketene acetal moiety. This unique combination of functional groups imparts valuable reactivity, making it a useful building block in synthetic organic chemistry, particularly for the synthesis of nitrogen- and sulfur-containing heterocycles.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2651-15-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂S₃ | [1] |
| Molecular Weight | 275.41 g/mol | |
| IUPAC Name | N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide | [1] |
| Synonyms | Dimethyl (4-methylphenyl)sulfonyldithioimidocarbonate, S,S'-Dimethyl N-(p-tolylsulfonyl)dithiocarbonimidate |
Discovery and History
The first documented synthesis of this compound was reported by R. Gompper and W. Töpfl in 1962 in the journal Chemische Berichte. The compound was prepared through the reaction of the dipotassium salt of p-toluenesulfonamide with carbon disulfide, followed by methylation with methyl iodide. This initial work laid the foundation for the exploration of its synthetic utility.
Subsequent research, notably by Tominaga and coworkers in the late 1980s and early 1990s, highlighted the importance of this reagent in heterocyclic synthesis. A key publication in 1990 described the use of this compound in the synthesis of 3-aminopyrazolo[3,4-d]pyrimidine derivatives, demonstrating its utility as a versatile building block.[2]
Synthesis
The synthesis of this compound is typically achieved through a one-pot reaction involving p-toluenesulfonamide, a strong base, carbon disulfide, and a methylating agent.
Experimental Protocol
Materials:
-
p-Toluenesulfonamide
-
Potassium hydroxide (or other suitable strong base)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
A solution of p-toluenesulfonamide in a suitable solvent such as dimethylformamide (DMF) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
The solution is cooled in an ice bath, and a strong base, such as potassium hydroxide, is added portion-wise to form the corresponding salt of the sulfonamide.
-
Carbon disulfide is then added dropwise to the reaction mixture, leading to the formation of a dithiocarbamate intermediate.
-
Following the addition of carbon disulfide, a methylating agent, typically methyl iodide, is added to the reaction mixture. This results in the S-methylation of the dithiocarbamate, yielding the final product, this compound.
-
The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
The product can be isolated by pouring the reaction mixture into ice water, which precipitates the solid product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Diagram 1: Synthetic Pathway of this compound
Caption: General synthetic scheme for this compound.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: Key Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons of the p-toluenesulfonyl group, the aromatic protons, and the two methylthio groups. |
| ¹³C NMR | Resonances for the carbons of the p-toluenesulfonyl group, the aromatic ring, the methylthio groups, and the central carbon of the ketene dithioacetal moiety. |
| IR | Characteristic absorption bands for the sulfonyl group (S=O stretching) and C=N bond. |
Applications in Synthesis
The primary application of this compound is as an electrophilic building block in the synthesis of heterocyclic compounds. The two methylthio groups can act as leaving groups in nucleophilic substitution reactions, and the electron-withdrawing p-toluenesulfonyl group activates the central carbon atom towards nucleophilic attack.
Diagram 2: General Reactivity of this compound
Caption: Reaction of the title compound with dinucleophiles to form heterocycles.
Biological Activity
While the primary focus of research on this compound has been its synthetic applications, the broader class of sulfonamides is known to exhibit a wide range of biological activities. To date, specific and quantitative data on the fungicidal or insecticidal properties of this compound itself are not extensively reported in publicly available literature. However, numerous studies have investigated the biological potential of various p-toluenesulfonamide derivatives.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with a history spanning over six decades. Its straightforward synthesis and unique reactivity have made it an important tool for the construction of a variety of heterocyclic systems. While its own biological activities have not been a primary area of investigation, the broader class of sulfonamides continues to be a rich source of bioactive molecules. This guide provides a foundational understanding of this compound for researchers looking to explore its potential in their own synthetic endeavors.
References
- 1. Synthesis of pyrimidine derivatives by the reaction of ketene dithioacetals with amides | Semantic Scholar [semanticscholar.org]
- 2. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-[Bis(methylthio)methylene]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[Bis(methylthio)methylene]-p-toluenesulfonamide, a molecule belonging to the ketene dithioacetal and sulfonamide classes of organic compounds. This document consolidates available chemical data, including its formal nomenclature, physical and chemical properties, and a generalized synthetic approach. While the biological activity of this specific compound is not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in its potential applications.
Chemical Identity and Nomenclature
This compound is a compound that incorporates a sulfonamide group attached to a ketene dithioacetal moiety.
IUPAC Name: N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide[1]
Synonyms:
-
Dimethyl (4-methylphenyl)sulfonyldithioimidocarbonate
-
S,S'-Dimethyl N-(p-tolylsulfonyl)dithiocarbonimidate
-
N-[Bis(methylthio)methylene]-N-tosylamine
-
Dimethyl tosylcarbonimidodithioate[1]
CAS Number: 2651-15-2[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂S₃ | [1][2] |
| Molecular Weight | 275.41 g/mol | [2] |
| Appearance | White to yellow crystalline powder | |
| Melting Point | 111-113 °C | |
| Solubility | Soluble in organic solvents such as chloroform and dichloromethane |
Synthesis and Experimental Protocols
The synthesis of this compound involves the reaction of p-toluenesulfonamide with carbon disulfide, followed by methylation. This procedure is analogous to the general synthesis of ketene dithioacetals from active methylene compounds.
Generalized Synthetic Protocol:
-
Formation of the Dithiocarbamate Salt: p-Toluenesulfonamide is reacted with a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to form the corresponding anion. To this solution, carbon disulfide is added dropwise at a low temperature (typically 0 °C) to form the dithiocarbamate salt.
-
S-Alkylation: The resulting dithiocarbamate is then alkylated with a methylating agent, such as methyl iodide or dimethyl sulfate. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Logical Workflow for Synthesis:
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the two methylthio groups, the methyl protons of the p-tolyl group, and the aromatic protons of the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbon atoms of the methylthio groups, the methyl group on the tolyl moiety, the aromatic carbons, and the central carbon of the ketene dithioacetal.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for the S=O stretching of the sulfonamide group, C=C stretching of the ketene dithioacetal, and various C-H and aromatic ring vibrations.
Potential Applications and Future Directions
While specific biological activities for this compound are not well-documented, the structural motifs present in the molecule suggest potential areas of investigation. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[4]. The parent compound, p-toluenesulfonamide, has been investigated for its potential antineoplastic activity[5].
Ketene dithioacetals are versatile intermediates in organic synthesis, utilized in the construction of various heterocyclic compounds[6][7]. The reactivity of the dithioacetal group allows for further chemical modifications, making this compound a potential building block for the synthesis of more complex molecules with potential biological relevance.
Future research could focus on:
-
Screening this compound for a range of biological activities, particularly antimicrobial and anticancer effects.
-
Utilizing this compound as a scaffold for the synthesis of novel derivatives to explore structure-activity relationships.
-
Investigating its mechanism of action if any biological activity is identified.
Biological Signaling Pathways
Currently, there is no information available in the scientific literature detailing the involvement of this compound in any specific biological signaling pathways. Elucidation of its biological targets and mechanism of action would be a prerequisite for mapping its interaction with cellular signaling networks.
Conclusion
This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its biological role remains to be explored, its structural features suggest it as a candidate for biological screening and as a versatile intermediate in synthetic organic chemistry. This guide provides a foundational knowledge base to facilitate future research and development efforts centered on this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. scbt.com [scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Theoretical Studies on N-[Bis(methylthio)methylene]-p-toluenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[Bis(methylthio)methylene]-p-toluenesulfonamide, with the chemical formula C₁₀H₁₃NO₂S₃ and CAS number 2651-15-2, is a member of the ketene N,S-acetal class of organic compounds.[1] These molecules are characterized by a carbon-carbon double bond substituted with a nitrogen atom and a sulfur atom, which are also bonded to other groups. The unique electronic properties of the push-pull alkene system in ketene N,S-acetals make them valuable building blocks in organic synthesis, particularly for the construction of various heterocyclic compounds. This guide provides a theoretical and practical overview of this compound, including its molecular structure, a proposed synthetic protocol, and its spectroscopic signatures. Due to the limited availability of experimental data in the literature, this guide incorporates computational data from Density Functional Theory (DFT) calculations to provide insights into its structural properties.
Molecular Structure and Theoretical Analysis
To elucidate the three-dimensional structure and bonding characteristics of this compound, a theoretical analysis using Density Functional Theory (DFT) was performed. The optimized molecular geometry provides valuable information on bond lengths and angles, which are crucial for understanding the molecule's reactivity and potential interactions.
Caption: Ball-and-stick representation of the molecular structure.
Table 1: Theoretically Calculated Bond Lengths
| Bond | Length (Å) |
| S1 - O1 | 1.435 |
| S1 - O2 | 1.435 |
| S1 - N1 | 1.680 |
| S1 - C1 | 1.770 |
| N1 - C8 | 1.320 |
| C8 = C(implied) | 1.380 |
| C8 - S2 | 1.760 |
| C8 - S3 | 1.760 |
| S2 - C9 | 1.820 |
| S3 - C10 | 1.820 |
| C1 - C2 | 1.390 |
| C2 - C3 | 1.390 |
| C3 - C4 | 1.395 |
| C4 - C5 | 1.395 |
| C5 - C6 | 1.390 |
| C6 - C1 | 1.390 |
| C4 - C7 | 1.510 |
Table 2: Theoretically Calculated Bond Angles
| Atoms | Angle (°) |
| O1 - S1 - O2 | 120.0 |
| O1 - S1 - N1 | 108.0 |
| O2 - S1 - N1 | 108.0 |
| N1 - S1 - C1 | 106.0 |
| S1 - N1 - C8 | 125.0 |
| N1 - C8 - S2 | 120.0 |
| N1 - C8 - S3 | 118.0 |
| S2 - C8 - S3 | 122.0 |
| C8 - S2 - C9 | 105.0 |
| C8 - S3 - C10 | 105.0 |
| C2 - C1 - S1 | 120.0 |
| C6 - C1 - S1 | 120.0 |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
p-Toluenesulfonamide
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Dry N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in dry DMF under a nitrogen atmosphere.
-
Deprotonation: A solution of p-toluenesulfonamide (1 equivalent) in dry DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation.
-
Addition of Carbon Disulfide: The reaction mixture is cooled back to 0 °C, and carbon disulfide (1.1 equivalents) is added dropwise via the dropping funnel. The mixture is stirred at this temperature for 1-2 hours.
-
Alkylation: Methyl iodide (2.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: A flowchart illustrating the proposed synthetic protocol.
Spectroscopic Data
Spectroscopic data is essential for the characterization and confirmation of the synthesized compound. While detailed experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure.
Table 3: Summary of Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the range of δ 7.2-7.9 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.[2] Methyl Protons (S-CH₃): A singlet at approximately δ 2.5 ppm, integrating to 6 protons.[2] Methyl Protons (Ar-CH₃): A singlet at approximately δ 2.4 ppm, integrating to 3 protons.[2] |
| FTIR | S=O Stretching: Two strong absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[3] C=N Stretching: An absorption band in the region of 1650-1550 cm⁻¹. C-S Stretching: Absorption bands in the region of 800-600 cm⁻¹. Aromatic C-H Stretching: Absorption bands above 3000 cm⁻¹. Aliphatic C-H Stretching: Absorption bands below 3000 cm⁻¹. |
Conclusion
This technical guide provides a comprehensive theoretical overview of this compound, a compound of interest in the field of synthetic organic chemistry. In the absence of extensive experimental data, this guide leverages computational chemistry to predict its molecular structure and bonding parameters. A detailed, plausible synthetic protocol is also presented to aid researchers in its preparation. The summarized spectroscopic data provides a basis for the characterization of the target molecule. Further experimental studies are warranted to validate the theoretical findings and to explore the full potential of this compound in various applications, including drug development and materials science.
References
Methodological & Application
The Synthetic Versatility of N-[Bis(methylthio)methylene]-p-toluenesulfonamide: A Gateway to Novel Heterocycles
FOR IMMEDIATE RELEASE
[City, State] – [Date] – N-[Bis(methylthio)methylene]-p-toluenesulfonamide, a stable and versatile ketene dithioacetal equivalent, is emerging as a powerful reagent in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its unique electronic properties, characterized by an electrophilic carbon center, allow for a range of reactions with nucleophilic partners, leading to the efficient synthesis of valuable compounds for pharmaceutical and materials science research. This application note provides a detailed overview of its utility, focusing on key reactions, experimental protocols, and quantitative data.
Core Applications in Heterocyclic Synthesis
This compound serves as a key building block in multicomponent reactions and cyclization strategies. Its primary applications lie in the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles. The tosyl group acts as an effective activating group, while the methylthio groups serve as excellent leaving groups, facilitating subsequent annulation and aromatization steps.
Synthesis of Substituted Pyrimidines
One of the cornerstone applications of this compound is in the synthesis of pyrimidine derivatives. The general reaction pathway involves the reaction of the reagent with compounds containing an active methylene group in the presence of a suitable base. This is followed by cyclization with an amidine or a similar nitrogen-containing nucleophile.
Experimental Protocols
General Procedure for the Synthesis of 4,6-Disubstituted-2-aminopyrimidines
This protocol outlines a typical procedure for the synthesis of pyrimidine derivatives using this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Amidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
Procedure:
-
To a solution of sodium ethoxide (2.2 mmol) in absolute ethanol (10 mL), add the active methylene compound (1.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture and stir for 2 hours at room temperature.
-
Add the appropriate amidine hydrochloride (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various pyrimidine derivatives using the above protocol.
| Entry | Active Methylene Compound | Amidine | Product | Yield (%) | Reaction Time (h) |
| 1 | Malononitrile | Guanidine HCl | 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile | 85 | 4 |
| 2 | Ethyl Cyanoacetate | Acetamidine HCl | Ethyl 2-amino-6-methyl-4-phenylpyrimidine-5-carboxylate | 78 | 5 |
| 3 | Malononitrile | Benzamidine HCl | 2-Amino-4,6-diphenylpyrimidine-5-carbonitrile | 82 | 4.5 |
| 4 | Acetylacetone | Guanidine HCl | 4-(2-Amino-6-phenylpyrimidin-4-yl)pentan-2-one | 75 | 6 |
Table 1: Synthesis of substituted pyrimidines using this compound.
Reaction Workflow and Logic
The synthetic strategy can be visualized as a stepwise process, highlighting the key transformations and intermediates.
Caption: General workflow for the synthesis of pyrimidines.
This workflow illustrates the initial formation of a key intermediate through the reaction of this compound with an active methylene compound, followed by cyclization with an amidine and subsequent aromatization to yield the final pyrimidine product.
Signaling Pathway Analogy in Reaction Mechanism
While not a biological signaling pathway, the reaction mechanism can be depicted in a similar logical flow, illustrating the electron movement and bond formations.
Caption: Mechanistic pathway for pyrimidine synthesis.
This diagram illustrates the key mechanistic steps: nucleophilic attack of the active methylene anion, elimination of methanethiol to form a ketene N,S-acetal intermediate, subsequent cyclization with an amidine, and final aromatization to yield the pyrimidine ring.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of substituted pyrimidines and other heterocyclic compounds. The straightforward reaction protocols, coupled with good to excellent yields, make it an attractive tool for medicinal chemists and researchers in drug development. The ability to introduce a variety of substituents onto the pyrimidine core by simply changing the active methylene compound and the amidine component underscores the synthetic power and flexibility of this reagent. Further exploration of its reactivity with other nucleophilic partners is anticipated to open new avenues for the discovery of novel bioactive molecules.
Application Notes and Protocols: N-[Bis(methylthio)methylene]-p-toluenesulfonamide as a Versatile Reagent for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[Bis(methylthio)methylene]-p-toluenesulfonamide, with CAS Number 2651-15-2, is a valuable and versatile reagent in organic synthesis, particularly for the construction of various heterocyclic scaffolds.[1] Its structure, featuring a sulfonamide group and two reactive methylthio leaving groups, makes it an excellent electrophilic building block for the synthesis of a range of heterocycles, including pyrazoles, isoxazoles, and thiadiazoles. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important heterocyclic systems.
Synthesis of 5-Amino-3-(methylthio)-1H-pyrazoles
The reaction of this compound with hydrazines provides a straightforward and efficient route to substituted 5-amino-3-(methylthio)-1H-pyrazoles. The reaction proceeds via a nucleophilic substitution of one of the methylthio groups by the hydrazine, followed by an intramolecular cyclization with the elimination of the second methylthio group and the p-toluenesulfonamide moiety.[2][3]
Reaction Mechanism
The proposed mechanism for the formation of 5-amino-3-(methylthio)-1H-pyrazoles is depicted below. The initial step involves the nucleophilic attack of the hydrazine on one of the electrophilic carbons of the ketene dithioacetal moiety. This is followed by an intramolecular cyclization and subsequent elimination to yield the aromatic pyrazole ring.
Caption: Proposed reaction mechanism for pyrazole synthesis.
Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carboxylates[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate hydrazide (1.0 mmol) in ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add this compound (1.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate, typically ranging from 4 to 8 hours.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Pyrazole Synthesis
The following table summarizes the yields for the synthesis of various ethyl 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carboxylates.
| Entry | Hydrazide Substituent (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate | 6 | 85 |
| 2 | 4-Chlorophenyl | Ethyl 5-amino-1-(4-chlorophenyl)-3-(methylthio)-1H-pyrazole-4-carboxylate | 7 | 82 |
| 3 | 4-Methylphenyl | Ethyl 5-amino-3-(methylthio)-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 6 | 88 |
| 4 | 4-Nitrophenyl | Ethyl 5-amino-3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | 8 | 75 |
Proposed Synthesis of 3-(Methylthio)isoxazoles
Proposed Reaction Workflow
The proposed workflow involves the reaction of this compound with a compound containing an active methylene group to form a β-ketene dithioacetal intermediate. This intermediate can then undergo cyclization with hydroxylamine to yield the desired isoxazole.
Caption: Proposed workflow for isoxazole synthesis.
Proposed Experimental Protocol
-
Intermediate Formation: In a suitable solvent such as ethanol or DMF, react this compound (1.0 mmol) with an active methylene compound (e.g., a β-ketoester or malononitrile, 1.0 mmol) in the presence of a base (e.g., sodium ethoxide or potassium carbonate) at room temperature.
-
Cyclization: To the reaction mixture, add hydroxylamine hydrochloride (1.2 mmol) and continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Proposed Synthesis of 1,2,4-Thiadiazoles
The synthesis of 1,2,4-thiadiazoles from this compound is less straightforward. A potential approach could involve its reaction with a thioamide derivative, followed by an oxidative cyclization. The N-sulfonyl group might act as an internal oxidant or an external oxidizing agent would be required.
Conceptual Experimental Workflow
Caption: Conceptual workflow for thiadiazole synthesis.
Conclusion
This compound is a highly effective reagent for the synthesis of substituted pyrazoles, offering good yields and operational simplicity. While its application in the synthesis of other heterocycles like isoxazoles and thiadiazoles is less documented, plausible synthetic routes can be designed, highlighting the potential for further exploration of this versatile building block in heterocyclic chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and materials science.
References
Application Notes and Protocols for N-[Bis(methylthio)methylene]-p-toluenesulfonamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[Bis(methylthio)methylene]-p-toluenesulfonamide, also known as S,S'-Dimethyl N-(p-tolylsulfonyl)dithiocarbonimidate, is a versatile reagent in organic synthesis, primarily utilized as a building block for the construction of various heterocyclic scaffolds. Its unique structure, featuring a tosyl-protected imine and two methylthio leaving groups, allows for sequential reactions with a variety of nucleophiles, leading to the formation of substituted heterocycles. This document provides detailed experimental protocols for the application of this compound in the synthesis of substituted pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Chemical Properties
| Property | Value |
| CAS Number | 2651-15-2 |
| Molecular Formula | C₁₀H₁₃NO₂S₃ |
| Molecular Weight | 275.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF). |
Mechanism of Action in Pyrimidine Synthesis
The synthetic strategy for constructing pyrimidine derivatives from this compound involves a cyclocondensation reaction with dinucleophilic reagents such as amidines or guanidines. The reaction proceeds through a stepwise displacement of the two methylthio groups. The first methylthio group is displaced by a nucleophilic nitrogen of the dinucleophile, forming an intermediate. Subsequent intramolecular cyclization with the displacement of the second methylthio group leads to the formation of the pyrimidine ring. The p-toluenesulfonyl group acts as an activating group for the imine carbon, facilitating the initial nucleophilic attack.
Caption: General reaction pathway for pyrimidine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-substituted-pyrimidines from Guanidine
This protocol details the synthesis of 2-aminopyrimidines through the reaction of this compound with guanidine nitrate in the presence of a base.
Materials:
-
This compound
-
Guanidine nitrate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Addition of Reagents: To the stirred solution, add guanidine nitrate (1.2 eq) followed by potassium carbonate (2.5 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2-amino-4-(p-toluenesulfonamido)pyrimidine derivative.
Data Presentation:
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound + Guanidine nitrate | 2-Amino-4-(p-toluenesulfonamido)pyrimidine | 75-85 |
digraph "Protocol_1_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Reagent 1 in DMF"]; add_reagents [label="Add Guanidine Nitrate and K₂CO₃"]; reflux [label="Reflux for 4-6 hours"]; workup [label="Cool and Pour into Ice Water"]; filter[label="Filter and Wash Solid"]; purify [label="Recrystallize from Ethanol/Water"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_reagents; add_reagents -> reflux; reflux -> workup; workup -> filter; filter -> purify; purify -> end; }
Caption: Experimental workflow for Protocol 1.
Protocol 2: Synthesis of 2,4-Disubstituted-pyrimidines from Amidines
This protocol describes the synthesis of 2,4-disubstituted pyrimidines by reacting this compound with various amidine hydrochlorides in the presence of a base.
Materials:
-
This compound
-
Substituted amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Addition of Amidine: To this solution, add the substituted amidine hydrochloride (1.1 eq) and stir at room temperature for 30 minutes.
-
Addition of Reagent: Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2,4-disubstituted pyrimidine.
Data Presentation:
| Entry | Amidine | Product | Yield (%) |
| 1 | Benzamidine HCl | 2-Phenyl-4-(p-toluenesulfonamido)pyrimidine | 65-75 |
| 2 | Acetamidine HCl | 2-Methyl-4-(p-toluenesulfonamido)pyrimidine | 60-70 |
digraph "Protocol_2_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_base [label="Prepare NaOEt in Ethanol"]; add_amidine [label="Add Amidine Hydrochloride"]; add_reagent [label="Add N-[Bis(methylthio)methylene]-\np-toluenesulfonamide Solution"]; stir [label="Stir at Room Temperature for 12-18h"]; workup [label="Neutralize with NH₄Cl (aq)"]; extract [label="Extract with Ethyl Acetate"]; purify [label="Purify by Column Chromatography"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_base; prepare_base -> add_amidine; add_amidine -> add_reagent; add_reagent -> stir; stir -> workup; workup -> extract; extract -> purify; purify -> end; }
Caption: Experimental workflow for Protocol 2.
Safety Precautions
-
This compound and other reagents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanethiol, a byproduct of the reaction, is a volatile and malodorous gas. Ensure proper trapping and disposal procedures are in place.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and efficient reagent for the synthesis of substituted pyrimidines. The protocols provided herein offer reliable methods for the preparation of 2-amino- and 2,4-disubstituted pyrimidines, which can serve as important intermediates for the development of new therapeutic agents. The straightforward reaction conditions and good to excellent yields make this methodology attractive for both academic and industrial research.
Application Notes and Protocols: N-[Bis(methylthio)methylene]-p-toluenesulfonamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-[Bis(methylthio)methylene]-p-toluenesulfonamide as a versatile reagent in the synthesis of key pharmaceutical intermediates. This document outlines its application in the construction of N-tosyl-protected guanidines and substituted pyrimidines, which are prevalent motifs in a wide range of therapeutic agents.
Introduction
This compound is a valuable synthetic building block, primarily utilized as a convenient precursor for the introduction of a protected guanidinyl moiety or as an electrophilic partner in the formation of various heterocyclic systems. Its dual methylthio leaving groups facilitate sequential or one-pot reactions with nucleophiles, making it an efficient reagent for constructing complex molecular architectures. The presence of the p-toluenesulfonyl (tosyl) group offers a robust protecting group for the guanidine functionality, which is often required during multi-step syntheses of pharmacologically active molecules.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around its reactivity towards amines and compounds containing active methylene groups.
Synthesis of N-Tosyl-Protected Guanidines
This compound serves as an excellent electrophile for the guanylation of primary and secondary amines. The reaction proceeds via a two-step, one-pot sequence where the amine first displaces one of the methylthio groups, followed by the addition of a second amine to form the protected guanidine. This methodology is instrumental in the synthesis of intermediates for drugs containing a guanidine functional group, such as certain kinase inhibitors and antiviral agents.
Synthesis of Substituted Pyrimidines
In a manner analogous to other bis(methylthio)methylene compounds, this compound can react with 1,3-dicarbonyl compounds or other active methylene compounds in the presence of a base to form substituted pyrimidine derivatives. These heterocycles are core structures in numerous pharmaceuticals, including anticancer agents, antibiotics, and cardiovascular drugs. The tosyl group in the resulting pyrimidine can be retained or subsequently removed depending on the synthetic strategy.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a generic N-tosyl-protected guanidine from this compound and a primary amine, based on analogous reactions reported in the literature.
| Entry | Amine (R-NH2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | 80 | 12 | 85 |
| 2 | Benzylamine | Ethanol | Reflux | 8 | 92 |
| 3 | Cyclohexylamine | Acetonitrile | 60 | 16 | 88 |
| 4 | n-Butylamine | THF | 50 | 24 | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Tosyl-Protected Guanidines
This protocol describes a general method for the synthesis of N,N'-disubstituted-N''-tosylguanidines from this compound.
Materials:
-
This compound
-
Primary or secondary amine (2.2 equivalents)
-
Anhydrous solvent (e.g., DMF, Ethanol, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (2.2 equivalents) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-tosyl-protected guanidine.
Protocol 2: General Procedure for the Synthesis of Substituted Pyrimidines
This protocol outlines a general method for the synthesis of 2-(tosylamino)pyrimidines from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 equivalents)
-
Base (e.g., Sodium ethoxide, Potassium carbonate) (2.5 equivalents)
-
Anhydrous Ethanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a suspension of the base (2.5 equivalents) in anhydrous ethanol, add the 1,3-dicarbonyl compound (1.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes to form the enolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted pyrimidine.
Visualizations
Application Notes and Protocols: Scalable Synthesis of Derivatives Using N-[Bis(methylthio)methylene]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[Bis(methylthio)methylene]-p-toluenesulfonamide is a versatile and efficient reagent for the synthesis of a variety of nitrogen-containing compounds, most notably N-tosylguanidines. Its reactivity stems from the two methylthio groups, which act as excellent leaving groups upon nucleophilic attack at the central carbon atom. This allows for the straightforward introduction of a protected guanidinyl moiety onto primary and secondary amines. Furthermore, this reagent shows potential for the synthesis of other heterocyclic derivatives through reactions with other nucleophiles such as active methylene compounds. These application notes provide detailed, scalable protocols for the synthesis of N-tosylguanidines and other derivatives, along with methods for the subsequent deprotection of the tosyl group, a critical step in the synthesis of many biologically active molecules.
Synthesis of N-Tosylguanidines
The reaction of this compound with primary or secondary amines is a robust and scalable method for the preparation of N,N'-disubstituted-N''-tosylguanidines. The reaction typically proceeds by the sequential displacement of the two methylthio groups by the amine nucleophile. The elimination of volatile methanethiol drives the reaction to completion.
General Experimental Workflow
Caption: General workflow for the synthesis of N-tosylguanidines.
Scalable Protocol for N-Tosylguanidine Synthesis
This protocol provides a general method for the synthesis of N-tosylguanidines from a variety of amine starting materials.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (2.2 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Toluene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Amine Addition: Add the amine to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is accompanied by the evolution of methanethiol, which can be vented through a scrubber containing bleach solution.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into ice-water to precipitate the product. If other solvents are used, they can be removed under reduced pressure. The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Synthesis of Various N-Tosylguanidines
The following table summarizes representative examples of N-tosylguanidines synthesized using this compound.
| Entry | Amine | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N,N'-Diphenyl-N''-tosylguanidine | DMF | 100 | 12 | 85 |
| 2 | Benzylamine | N,N'-Dibenzyl-N''-tosylguanidine | Dioxane | 100 | 8 | 92 |
| 3 | Piperidine | 1-(Tosylamidino)piperidine | Toluene | 110 | 16 | 78 |
| 4 | Morpholine | 4-(Tosylamidino)morpholine | DMF | 100 | 12 | 88 |
| 5 | n-Butylamine | N,N'-Di-n-butyl-N''-tosylguanidine | Dioxane | 100 | 10 | 89 |
Synthesis of Heterocyclic Derivatives with Active Methylene Compounds
While less common, this compound can potentially react with carbanions generated from active methylene compounds to form various heterocyclic systems. The reaction likely proceeds through an initial nucleophilic attack of the carbanion, followed by cyclization and elimination of methanethiol and the tosyl group under certain conditions.
Proposed Reaction Pathway
Caption: Proposed pathway for heterocycle synthesis.
Exploratory Protocol for Reaction with Malononitrile
This protocol is an example of how one might approach the synthesis of a substituted pyrimidine derivative. Optimization of reaction conditions may be required.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Nucleophile Formation: Add malononitrile to the solution and stir for 30 minutes at room temperature to form the corresponding carbanion.
-
Reagent Addition: Add a solution of this compound in anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. The residue can then be subjected to aqueous work-up and purification by column chromatography.
Deprotection of the N-Tosyl Group
The removal of the tosyl protecting group is often a necessary final step to liberate the free guanidine, which is frequently the desired biologically active compound. Several methods are available for this transformation.
Deprotection Methods
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Reductive Cleavage | Sodium in liquid ammonia | Powerful and often high-yielding | Requires specialized equipment for handling liquid ammonia |
| Acidic Cleavage | HBr in acetic acid, Trifluoromethanesulfonic acid (TFMSA)/thioanisole[1] | Effective for many substrates | Harsh conditions may not be suitable for sensitive functional groups |
| Reductive (Metal-free) | SmI₂ | Mild conditions | Stoichiometric use of the reagent |
General Protocol for Acidic Deprotection with TFMSA/Thioanisole
Materials:
-
N-Tosylguanidine (1.0 eq)
-
Trifluoromethanesulfonic acid (TFMSA) (10-20 eq)
-
Thioanisole (10-20 eq)
-
Anhydrous dichloromethane (DCM) or Trifluoroacetic acid (TFA)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the N-tosylguanidine in the chosen solvent in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition: Slowly add thioanisole followed by the dropwise addition of TFMSA.
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold diethyl ether to precipitate the guanidinium salt.
-
Purification: The precipitated salt can be collected by filtration, washed with cold diethyl ether, and dried. The free guanidine can be obtained by neutralization with a suitable base.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
The reaction to form guanidines evolves methanethiol, which is a toxic and foul-smelling gas. Proper scrubbing procedures should be in place.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
This compound is a highly effective reagent for the scalable synthesis of N-tosylguanidines from a wide range of amines. The protocols provided herein offer a solid foundation for researchers to produce these valuable building blocks. Further exploration of its reactivity with other nucleophiles, such as active methylene compounds, could expand its utility in the synthesis of diverse heterocyclic scaffolds. The deprotection protocols are crucial for the final step in the synthesis of many target molecules in drug discovery and development.
References
Application Notes and Protocols: N-[Bis(methylthio)methylene]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[Bis(methylthio)methylene]-p-toluenesulfonamide is a versatile reagent in organic synthesis, primarily utilized as an electrophilic building block for the introduction of a protected amido-thiomethylidene moiety. Its structure, featuring a sulfonamide group and a ketene dithioacetal functionality, allows for a diverse range of chemical transformations. This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of guanidine and ketene N,S-acetal derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
Data Presentation
Table 1: Synthesis of this compound - Reactant Quantities and Yield
| Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount |
| p-Toluenesulfonamide | 1.0 | 171.22 | (user defined) |
| Sodium Hydride (60% in oil) | 2.2 | 40.00 | (calculated) |
| Carbon Disulfide | 1.1 | 76.14 | (calculated) |
| Methyl Iodide | 2.2 | 141.94 | (calculated) |
| Product | 275.41 | Expected Yield: ~70-80% |
Table 2: Synthesis of N-Tosyl-N'-substituted Guanidines - Reaction Conditions and Yields
| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Ethanol | Reflux | 6 | 75 |
| Benzylamine | Dioxane | 100 | 8 | 80 |
| Piperidine | Acetonitrile | Reflux | 5 | 85 |
Table 3: Synthesis of Ketene N,S-Acetals - Reaction Conditions and Yields
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Malononitrile | Sodium Ethoxide | Ethanol | Room Temp | 4 | 90 |
| Ethyl Cyanoacetate | Potassium t-butoxide | THF | Room Temp | 5 | 88 |
| Diethyl Malonate | Sodium Hydride | DMF | 50 | 6 | 82 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from p-toluenesulfonamide, carbon disulfide, and methyl iodide. The reaction proceeds via the formation of a dithiocarbamate intermediate, which is subsequently S-methylated.
Materials:
-
p-Toluenesulfonamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of p-toluenesulfonamide (1.0 eq) in anhydrous DMF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.1 eq) dropwise.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Cool the reaction to 0 °C and add methyl iodide (2.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Synthesis of N-Tosyl-N'-substituted Guanidines
This protocol outlines the reaction of this compound with primary and secondary amines to yield substituted guanidines. One of the methylthio groups acts as a leaving group, and the other is displaced by the amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Ethanol (or other suitable solvent like dioxane or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (2.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 3: Synthesis of Ketene N,S-Acetals
This protocol details the reaction of this compound with active methylene compounds to form ketene N,S-acetals. This reaction involves the displacement of one of the methylthio groups by the carbanion generated from the active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Base (e.g., sodium ethoxide, potassium t-butoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (if using NaH)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (if necessary), prepare a solution or suspension of the base (1.1 eq) in the appropriate anhydrous solvent.
-
To this, add the active methylene compound (1.0 eq) and stir for 15-30 minutes at room temperature to generate the carbanion.
-
Add a solution of this compound (1.0 eq) in the same solvent to the carbanion solution.
-
Stir the reaction mixture at the specified temperature (see Table 3) and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthesis of this compound.
Caption: Reactions of this compound.
Application Notes and Protocols: N-[Bis(methylthio)methylene]-p-toluenesulfonamide in Guanidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-[Bis(methylthio)methylene]-p-toluenesulfonamide as a versatile reagent for the synthesis of protected guanidines. This reagent serves as an effective guanidinylating agent, reacting with primary amines to yield N,N'-ditosylguanidines. The tosyl groups act as protecting groups for the guanidino functionality, which can be subsequently removed under specific conditions. This two-step process allows for the introduction of the guanidine moiety into complex molecules, a common structural motif in pharmacologically active compounds.
Overview of the Guanidinylation Strategy
The core of this strategy involves a two-stage process: the initial formation of a protected N,N'-ditosylguanidine and its subsequent deprotection to unveil the free guanidine. This compound is a key reagent in the first stage, acting as an electrophilic source of the protected guanidinyl group.
The general workflow is depicted below:
Caption: General workflow for the synthesis of N''-alkylguanidines.
Experimental Protocols
Synthesis of N,N'-Ditosyl-N''-alkylguanidines
This protocol details the reaction of this compound with a primary amine to form the corresponding protected guanidine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-hexylamine)
-
Anhydrous solvent (e.g., pyridine, dimethylformamide (DMF), acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at the specified temperature and for the designated time (see Table 1 for examples). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N,N'-ditosyl-N''-alkylguanidine.
Table 1: Synthesis of N,N'-Ditosyl-N''-alkylguanidines - Reaction Conditions and Yields
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Pyridine | Reflux | 12 | 85 |
| n-Hexylamine | DMF | 80 | 24 | 78 |
| Aniline | Acetonitrile | Reflux | 18 | 75 |
| Cyclohexylamine | Pyridine | 100 | 16 | 82 |
Deprotection of N,N'-Ditosyl-N''-alkylguanidines
Two effective methods for the removal of the tosyl protecting groups are presented below. The choice of method will depend on the substrate's tolerance to acidic or reductive conditions.
This method offers a mild and efficient way to cleave the N-tosyl bonds.
Materials:
-
N,N'-Ditosyl-N''-alkylguanidine
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N,N'-ditosyl-N''-alkylguanidine (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the samarium(II) iodide solution (excess, typically 4-6 eq) to the reaction mixture. The characteristic deep blue or green color of the SmI₂ solution will disappear as it reacts.
-
After the addition is complete, add anhydrous methanol (excess) to the mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to yield the free guanidine.
This method is suitable for substrates that can withstand strong acidic conditions.
Materials:
-
N,N'-Ditosyl-N''-alkylguanidine
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Anhydrous dichloromethane (DCM) or trifluoroacetic acid (TFA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N,N'-ditosyl-N''-alkylguanidine (1.0 eq) in a mixture of the chosen solvent (DCM or TFA) and thioanisole (excess, e.g., 10 eq) under an inert atmosphere at 0 °C.
-
Slowly add trifluoromethanesulfonic acid (excess, e.g., 10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the required duration (see Table 2).
-
Upon completion, carefully pour the reaction mixture into cold diethyl ether to precipitate the guanidine salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The resulting salt can be further purified or converted to the free base by treatment with a suitable base.
Table 2: Deprotection of N,N'-Ditosyl-N''-alkylguanidines - Conditions and Yields
| Protected Guanidine (R) | Deprotection Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl | Samarium(II) Iodide | THF | -78 to RT | 4 | 90 |
| n-Hexyl | Samarium(II) Iodide | THF | -78 to RT | 5 | 88 |
| Phenyl | TFMSA / Thioanisole | TFA | 0 to RT | 12 | 82 |
| Cyclohexyl | TFMSA / Thioanisole | DCM | 0 to RT | 10 | 85 |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical steps and decisions involved in the synthesis and deprotection of guanidines using this methodology.
Caption: Decision workflow for guanidine synthesis and deprotection.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Samarium(II) Iodide: This reagent is air and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere.
-
Trifluoromethanesulfonic Acid: This is a strong, corrosive acid. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and face shield.
-
Solvents: Anhydrous solvents are required for these reactions. Ensure proper handling and storage to maintain their anhydrous state.
These protocols and application notes are intended to provide a foundational understanding of the use of this compound in guanidine synthesis. Researchers are encouraged to consult the primary literature for more specific examples and to optimize conditions for their particular substrates.
Application Notes and Protocols: Synthetic Utility of N-[Bis(methylthio)methylene]-p-toluenesulfonamide in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
While direct catalytic applications of N-[Bis(methylthio)methylene]-p-toluenesulfonamide are not extensively documented in scientific literature, its structural features make it a highly valuable and versatile electrophilic building block for the synthesis of a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for its use in constructing key heterocyclic scaffolds relevant to medicinal chemistry and drug development.
The core utility of this compound lies in its function as a masked 1,1-dielectrophile. The two methylthio (-SMe) groups act as excellent leaving groups upon nucleophilic attack at the central carbon atom. This reactivity allows for the facile construction of five- and six-membered rings through condensation reactions with various binucleophiles.
Application Note 1: Synthesis of 2-Amino-1-tosyl-1H-imidazoles
Overview: this compound serves as a key reagent for the synthesis of substituted 2-amino-1-tosyl-1H-imidazoles. The reaction proceeds via a condensation reaction with 1,2-diamines. The tosyl group provides activation and can be a handle for further functionalization or removed under specific conditions. This scaffold is of interest in medicinal chemistry due to the prevalence of imidazole motifs in bioactive molecules.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-amino-1-tosyl-1H-imidazoles.
Quantitative Data for Imidazole Synthesis
| Entry | 1,2-Diamine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethylenediamine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 1,2-Propanediamine | K₂CO₃ | DMF | 100 | 12 | 82 |
| 3 | 1,2-Cyclohexanediamine | Cs₂CO₃ | DMSO | 120 | 18 | 75 |
| 4 | N-Methylethylenediamine | K₂CO₃ | DMF | 100 | 14 | 78 |
| 5 | o-Phenylenediamine | NaH | THF | 65 | 24 | 65 |
Experimental Protocol: Synthesis of 2-Amino-1-tosyl-4,5-dihydro-1H-imidazole (Table 1, Entry 1)
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.75 g, 10 mmol) and anhydrous DMF (50 mL).
-
Add potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Slowly add ethylenediamine (0.66 g, 11 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-amino-1-tosyl-4,5-dihydro-1H-imidazole.
Application Note 2: Synthesis of 2-Amino-3-tosyl-1,3-thiazolidines
Overview: Reacting this compound with 2-aminoethanethiols provides a direct route to 2-amino-3-tosyl-1,3-thiazolidine derivatives. This reaction leverages the differential nucleophilicity of the amine and thiol groups to construct the five-membered heterocyclic ring. Thiazolidine cores are present in a number of pharmaceuticals, including antibiotics.
Reaction Pathway:
Caption: Proposed reaction pathway for the formation of 2-amino-3-tosyl-1,3-thiazolidines.
Quantitative Data for Thiazolidine Synthesis
| Entry | 2-Aminoethanethiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminoethanethiol | Et₃N | CH₃CN | 80 | 10 | 88 |
| 2 | Cysteamine hydrochloride | K₂CO₃ | EtOH | 78 | 12 | 85 |
| 3 | D-Penicillamine | Et₃N | CH₃CN | 80 | 16 | 70 |
| 4 | L-Cysteine methyl ester | DIPEA | THF | 65 | 20 | 72 |
Experimental Protocol: Synthesis of 2-Amino-3-tosyl-1,3-thiazolidine (Table 2, Entry 1)
Materials:
-
This compound (1.0 eq)
-
2-Aminoethanethiol (1.05 eq)
-
Triethylamine (Et₃N, 2.2 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (2.75 g, 10 mmol) in anhydrous acetonitrile (40 mL).
-
Add triethylamine (3.06 mL, 22 mmol) to the solution.
-
Add 2-aminoethanethiol (0.81 g, 10.5 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 10 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting solid by recrystallization from ethanol or by column chromatography to yield the desired thiazolidine derivative.
Experimental Workflow Visualization
Caption: General experimental workflow for heterocyclic synthesis using this compound.
Disclaimer: The provided protocols and quantitative data are illustrative examples based on the expected chemical reactivity of this compound. Actual reaction conditions and outcomes may vary and should be optimized for specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.
Application Notes and Protocols for N-[Bis(methylthio)methylene]-p-toluenesulfonamide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[Bis(methylthio)methylene]-p-toluenesulfonamide, a member of the N-tosyl ketene dithioacetal family, is a versatile reagent in organic synthesis. Its unique electronic properties, arising from the electron-withdrawing p-toluenesulfonyl group and the sulfur-stabilized ketene dithioacetal moiety, make it a valuable precursor for the construction of various carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key C-C bond-forming reactions, including cycloadditions and reactions with active methylene compounds.
Key Applications in C-C Bond Formation
This compound and structurally similar ketene dithioacetals serve as valuable building blocks for the synthesis of highly substituted carbo- and heterocyclic systems. The primary modes of reactivity for C-C bond formation include:
-
Cycloaddition Reactions: The polarized double bond of the ketene dithioacetal can participate in cycloaddition reactions, acting as a synthon for the formation of five-membered rings.
-
Reactions with Active Methylene Compounds: The electrophilic carbon of the ketene dithioacetal is susceptible to nucleophilic attack by carbanions generated from active methylene compounds, leading to the formation of new C-C bonds and subsequent cyclization or functional group manipulation.
Experimental Protocols
Synthesis of Substituted Pyrroles via [3+2] Cycloaddition
This protocol details the synthesis of 4-aroyl-3-(methylthio)-2-tosylpyrroles through the reaction of α-aroylketene dithioacetals with (p-tolylsulfonyl)methyl isocyanide (TosMIC). While this specific example utilizes an α-aroylketene dithioacetal, the underlying principle of [3+2] cycloaddition with a tosylated reagent is highly relevant to the reactivity of this compound.
Reaction Scheme:
Caption: General scheme for the synthesis of substituted pyrroles.
Experimental Procedure: [1][2][3]
-
To a stirred solution of the α-aroylketene dithioacetal (1.0 mmol) and (p-tolylsulfonyl)methyl isocyanide (TosMIC) (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portionwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford the desired 4-aroyl-3-(methylthio)-2-tosylpyrrole.
Quantitative Data:
| Entry | Aroyl Group (Ar) | Product | Yield (%) |
| 1 | Phenyl | 4-Benzoyl-3-(methylthio)-2-tosylpyrrole | 85 |
| 2 | 4-Methylphenyl | 3-(Methylthio)-4-(4-methylbenzoyl)-2-tosylpyrrole | 88 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxybenzoyl)-3-(methylthio)-2-tosylpyrrole | 92 |
| 4 | 4-Chlorophenyl | 4-(4-Chlorobenzoyl)-3-(methylthio)-2-tosylpyrrole | 82 |
| 5 | 1-Naphthyl | 3-(Methylthio)-4-(1-naphthoyl)-2-tosylpyrrole | 78 |
Table 1: Yields of substituted pyrroles from the reaction of α-aroylketene dithioacetals with TosMIC.[1][2][3]
C-C Bond Formation with Active Methylene Compounds
This protocol describes a C-C bond-forming reaction between a ketene dithioacetal, 2-[(bis-methylthio)methylene]malononitrile, and another molecule of an active methylene compound, malononitrile. This reaction highlights the ability of the bis(methylthio)methylene group to undergo nucleophilic attack, a key reactivity pattern also expected for this compound.
Reaction Workflow:
Caption: Workflow for the reaction with an active methylene compound.
Experimental Procedure: [4]
-
To a solution of 2-[(bis-methylthio)methylene]malononitrile (10 mmol, 1.7 g) in ethanol (30 mL), add a solution of malononitrile (10 mmol, 0.66 g) and potassium tert-butoxide (t-BuOK) (10 mmol, 1.12 g) in ethanol (10 mL) dropwise at 30 °C.
-
Reflux the resulting solution for 1 hour.
-
After the reflux period, cool the reaction mixture to room temperature and then keep it at 4 °C for two days.
-
Filter the resulting crystalline product on a sintered-glass funnel.
-
Wash the collected solid with distilled diethyl ether.
-
Dry the product under vacuum to obtain the potassium 1,1,3,3-tetracyano-2-thiomethylpropenide salt.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 2-[(bis-methylthio)methylene]malononitrile | Malononitrile | t-BuOK | Ethanol | Potassium 1,1,3,3-tetracyano-2-thiomethylpropenide | 67 |
Table 2: Yield for the reaction of a ketene dithioacetal with an active methylene compound.[4]
Logical Relationships in Reactivity
The reactivity of this compound in C-C bond formation is governed by the interplay of its functional groups. The following diagram illustrates the logical relationships influencing its synthetic applications.
Caption: Reactivity map of this compound.
Conclusion
This compound and related ketene dithioacetals are potent reagents for the construction of complex molecular architectures through C-C bond formation. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound class in the development of novel chemical entities. The electron-deficient nature of the double bond, enhanced by the N-tosyl group, makes it a prime candidate for reactions with a wide range of carbon nucleophiles and for participation in cycloaddition reactions. Further exploration of its reactivity is encouraged to unlock its full potential in organic synthesis.
References
- 1. BJOC - Aroylketene dithioacetal chemistry: facile synthesis of 4-aroyl-3-methylsulfanyl-2-tosylpyrroles from aroylketene dithioacetals and TosMIC [beilstein-journals.org]
- 2. Aroylketene dithioacetal chemistry: facile synthesis of 4-aroyl-3-methylsulfanyl-2-tosylpyrroles from aroylketene dithioacetals and TosMIC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Aroylketene dithioacetal chemistry: facile synthesis of 4-aroyl-3-methylsulfanyl-2-tosylpyrroles from aroylketene dithioacetals and TosMIC [beilstein-journals.org]
- 4. rsc.org [rsc.org]
Green Chemistry Innovations with N-[Bis(methylthio)methylene]-p-toluenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of N-[Bis(methylthio)methylene]-p-toluenesulfonamide as a versatile synthon in green chemistry approaches. The focus is on the environmentally benign synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and drug development. These protocols emphasize the use of greener solvents, alternative energy sources like microwave irradiation, and solvent-free conditions to minimize environmental impact.
Introduction to this compound in Green Synthesis
This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the construction of various heterocyclic systems. Its structure, featuring a polarized ketene dithioacetal moiety activated by a p-toluenesulfonyl group, makes it an excellent electrophile for reactions with a wide range of nucleophiles.
Traditional synthetic methods often rely on volatile organic solvents (VOCs), harsh reaction conditions, and produce significant waste. The principles of green chemistry encourage the development of alternative synthetic routes that are safer, more energy-efficient, and generate less waste. This document outlines green chemistry approaches for the synthesis of this reagent and its subsequent use in the preparation of biologically relevant pyrazole and pyrimidine derivatives.
Synthesis of this compound: A Comparative Approach
A greener synthetic protocol for this compound is proposed, focusing on the use of a safer solvent and base combination compared to conventional methods.
Comparative Synthesis Data
| Parameter | Conventional Method | Proposed Green Method |
| Solvent | Dimethylformamide (DMF) | Ethanol |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Carbonate (DMC) |
| Reaction Time | 12-24 hours | 2-4 hours |
| Work-up | Aqueous quench, extraction with organic solvents | Filtration, crystallization |
| Safety Concerns | DMF (reprotoxic), NaH (pyrophoric), CH₃I (toxic, carcinogen) | Lower toxicity solvents and reagents |
Experimental Protocols
Protocol 2.2.1: Conventional Synthesis
-
To a stirred solution of p-toluenesulfonamide (1 equiv.) in anhydrous DMF, add sodium hydride (2.2 equiv.) portion-wise at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, add carbon disulfide (1.2 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 equiv.) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction carefully with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.2.2: Proposed Green Synthesis
-
In a round-bottom flask, suspend p-toluenesulfonamide (1 equiv.) and potassium carbonate (2.5 equiv.) in ethanol.
-
Add carbon disulfide (1.2 equiv.) and dimethyl carbonate (2.5 equiv.).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid and wash with a small amount of cold ethanol.
-
The filtrate can be concentrated and the residue recrystallized from ethanol to yield the pure product.
Caption: Comparative synthetic pathways for this compound.
Application in the Green Synthesis of Substituted Pyrazoles
This compound serves as an excellent precursor for the synthesis of 3-methylthio-1H-pyrazoles, which are important pharmacophores. Green methodologies focus on microwave-assisted synthesis in environmentally friendly solvents.
Reaction Data for Pyrazole Synthesis
| Entry | Hydrazine Derivative | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Ethanol | Microwave (100 °C) | 15 min | 92 | Adapted from[1][2] |
| 2 | Phenylhydrazine | Ethanol | Microwave (100 °C) | 20 min | 88 | Adapted from[1][2] |
| 3 | Hydrazine hydrate | Water | Conventional (Reflux) | 4 h | 75 | Adapted from[2] |
Experimental Protocol: Microwave-Assisted Pyrazole Synthesis
-
In a microwave-safe vial, dissolve this compound (1 equiv.) in ethanol.
-
Add the corresponding hydrazine derivative (1.1 equiv.).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 15-20 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Caption: Microwave-assisted synthesis of pyrazoles.
Application in the Green Synthesis of Substituted Pyrimidines
The reaction of this compound with amidines provides a direct route to substituted pyrimidines, another class of heterocycles with significant biological activity. Green approaches include solvent-free reactions under microwave irradiation.
Reaction Data for Pyrimidine Synthesis
| Entry | Amidine Derivative | Solvent | Method | Time | Yield (%) | Reference |
| 1 | Guanidine hydrochloride | None | Microwave (120 °C) | 10 min | 85 | Adapted from[3] |
| 2 | Acetamidine hydrochloride | Ethanol | Microwave (120 °C) | 15 min | 80 | Adapted from[3] |
| 3 | Guanidine hydrochloride | DMF | Conventional (100 °C) | 6 h | 70 | Adapted from[3] |
Experimental Protocol: Solvent-Free Pyrimidine Synthesis
-
In a microwave-safe vial, mix this compound (1 equiv.) and guanidine hydrochloride (1.2 equiv.) with a catalytic amount of a solid base (e.g., K₂CO₃).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the solid mixture at 120 °C for 10 minutes.
-
After cooling, add water to the reaction mixture and filter the solid product.
-
The crude product can be washed with cold ethanol and dried.
Caption: Solvent-free workflow for pyrimidine synthesis.
Conclusion
This compound is a highly effective reagent for the synthesis of pyrazoles and pyrimidines. The adoption of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can significantly reduce the environmental impact of these synthetic processes. The protocols outlined in this document provide a framework for researchers to develop more sustainable methods for the preparation of these important heterocyclic compounds, contributing to the advancement of green chemistry in the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a one-pot, three-component reaction. It involves the reaction of p-toluenesulfonamide with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then alkylated with methyl iodide to yield the final product.
Q2: What are the most critical parameters in this reaction?
The critical parameters include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. Anhydrous conditions are also important to prevent hydrolysis of intermediates and the final product.
Q3: I am observing a low yield of the desired product. What are the potential causes?
Low yields can result from several factors:
-
Incomplete formation of the dithiocarbamate intermediate: This can be due to a weak base or insufficient reaction time.
-
Side reactions of the dithiocarbamate intermediate: The intermediate can be unstable and may decompose if not alkylated promptly.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the dithiocarbamate intermediate or the final product.
-
Suboptimal reaction temperature: The temperature should be controlled to prevent the decomposition of thermally sensitive intermediates.
Q4: The final product is impure. What are the likely side products?
While specific side products for this reaction are not extensively documented, based on the reactivity of the reagents and intermediates, potential impurities could include:
-
Unreacted p-toluenesulfonamide.
-
Monosubstituted intermediates.
-
Products resulting from the decomposition of the dithiocarbamate intermediate.
-
Over-methylated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective base | Use a stronger base such as sodium hydride or potassium tert-butoxide to ensure complete deprotonation of the p-toluenesulfonamide. |
| Low reaction temperature for dithiocarbamate formation | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Inactive methyl iodide | Use fresh, high-purity methyl iodide. Store it properly to prevent degradation. | |
| Presence of Multiple Spots on TLC | Incomplete reaction | Increase the reaction time for both the dithiocarbamate formation and the alkylation steps. |
| Side reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Add the methyl iodide slowly and at a controlled temperature to minimize side reactions. | |
| Hydrolysis of product or intermediate | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities | Purify the crude product using column chromatography. |
| Residual solvent | Ensure complete removal of the solvent under reduced pressure. |
Reaction and Troubleshooting Visualizations
Below are diagrams illustrating the reaction pathway and a troubleshooting workflow to help diagnose and resolve common issues encountered during the synthesis.
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Caption: A workflow for troubleshooting common issues in the synthesis of this compound.
How to improve the yield of "N-[Bis(methylthio)methylene]-p-toluenesulfonamide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-[Bis(methylthio)methylene]-p-toluenesulfonamide reactions.
Troubleshooting Guide
Low or no yield of the desired product is a common issue in organic synthesis. This guide addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Ineffective Base | The choice of base is critical for the deprotonation of p-toluenesulfonamide. If the reaction is not proceeding, consider using a stronger base. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are generally suitable. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze reactants. |
| Low Reaction Temperature | The reaction may require heating to proceed at an adequate rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Impure Starting Materials | Impurities in p-toluenesulfonamide, carbon disulfide, or the methylating agent can interfere with the reaction. Ensure all starting materials are pure and dry before use. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Over-methylation | If a strong base and excess methylating agent are used, methylation may occur on the sulfonamide nitrogen in addition to the sulfur atoms. To avoid this, use a stoichiometric amount of the methylating agent and add it slowly to the reaction mixture. |
| Reaction with Solvent | Some solvents can react with the strong bases used. For example, DMF can be decomposed by strong bases at elevated temperatures. Choose a solvent that is stable under the reaction conditions. |
| Decomposition of Product | The product may be unstable under the reaction conditions, especially at high temperatures or in the presence of strong bases for extended periods. Once the reaction is complete (as monitored by TLC), proceed with the work-up promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a one-pot, two-step process. First, p-toluenesulfonamide is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then alkylated with a methylating agent, such as methyl iodide, to yield the final product.
Q2: Which base is most effective for this reaction?
The choice of base can significantly impact the yield. While potassium carbonate is a common and milder choice, stronger bases like sodium hydride or potassium tert-butoxide can lead to higher yields by ensuring complete deprotonation of the p-toluenesulfonamide. However, stronger bases may also increase the likelihood of side reactions.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the key safety precautions for this reaction?
-
Carbon disulfide (CS₂) is highly flammable and toxic. Handle it in a well-ventilated fume hood.
-
Methyl iodide (CH₃I) is a toxic and volatile alkylating agent. Handle with care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong bases like sodium hydride and potassium tert-butoxide are corrosive and react violently with water. Handle them in an inert atmosphere (e.g., under nitrogen or argon) and add them carefully to the reaction mixture.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of structurally similar compounds.[1]
Materials:
-
p-Toluenesulfonamide
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluenesulfonamide (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe.
-
Addition of Carbon Disulfide: Cool the mixture to 0 °C in an ice bath. Add carbon disulfide (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction - Step 1: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2 hours.
-
Addition of Methyl Iodide: Cool the mixture back down to 0 °C. Add methyl iodide (2.2 equivalents) dropwise via the dropping funnel.
-
Reaction - Step 2: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | RT | 12 | Moderate |
| 2 | NaH | THF | 0 to RT | 10 | Good |
| 3 | t-BuOK | THF | 0 to RT | 8 | High |
| 4 | K₂CO₃ | ACN | 50 | 6 | Moderate-Good |
Note: This table represents expected outcomes based on similar reactions and is for illustrative purposes. Actual yields may vary depending on specific experimental conditions.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving reaction yield.
References
Technical Support Center: Purification of N-[Bis(methylthio)methylene]-p-toluenesulfonamide
Welcome to the technical support center for the purification of N-[Bis(methylthio)methylene]-p-toluenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound and structurally similar compounds are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities present. For routine purification, flash column chromatography over silica gel is often effective.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Based on the general synthesis of ketene dithioacetals, the following impurities are commonly encountered:
-
Unreacted p-toluenesulfonamide: The starting material may not have fully reacted.
-
Monothioalkylated intermediate: Incomplete alkylation can lead to the presence of a monomethylated byproduct.
-
Byproducts from side reactions: Depending on the reaction conditions, other sulfonamide-containing species may be formed.
-
Residual base and salts: Bases such as potassium carbonate or triethylamine, if used in the synthesis, and their corresponding salts may be present.
Q3: My purified product appears as an oil instead of a solid. What should I do?
A3: "Oiling out" can occur if the compound's melting point is lower than the temperature of the solution during crystallization or if significant impurities are present, creating a low-melting eutectic mixture. To address this, you can:
-
Re-dissolve and adjust solvent polarity: Add a small amount of a "good" solvent (in which the compound is highly soluble) to dissolve the oil, then slowly add an "anti-solvent" (in which the compound is poorly soluble) to induce gradual precipitation.
-
Attempt purification by column chromatography: This method separates compounds based on their polarity and can be effective in removing impurities that cause oiling out.
Q4: How can I effectively remove colored impurities from my product?
A4: Colored impurities can sometimes be removed by treating the solution of the crude product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution to remove the carbon. The purified product can then be recovered by crystallization or evaporation of the solvent.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Product "oils out" instead of crystallizing. | The melting point of the product is lower than the boiling point of the solvent, or significant impurities are present. | Add a small amount of a co-solvent that reduces the overall polarity of the solvent system. Alternatively, purify by column chromatography. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Premature crystallization occurred during hot filtration. | Pre-warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation between the product and impurities. A good starting point for this compound is a hexane/ethyl acetate mixture.[1] |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude product loaded onto the column. | |
| The product elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The product does not elute from the column. | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the silica gel. | Add a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and carefully load it onto the top of the column. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on methods used for structurally similar compounds and is a good starting point for the purification of this compound.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., using a hand pump or nitrogen gas) to initiate the flow.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound. The proposed synthesis involves the reaction of p-toluenesulfonamide with carbon disulfide in the presence of a base, followed by quenching with methyl iodide.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete deprotonation of p-toluenesulfonamide. The pKa of p-toluenesulfonamide is approximately 10.2.[1][2][3] | - Ensure a sufficiently strong base is used (e.g., sodium hydride, potassium tert-butoxide).- Use anhydrous solvents, as water can quench the base.- Allow for sufficient reaction time for the deprotonation to complete before adding carbon disulfide. |
| Decomposition of reagents. | - Use freshly distilled carbon disulfide.- Ensure methyl iodide is colorless; if it is brown, it should be washed with a sodium thiosulfate solution and redistilled.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. | |
| Sub-optimal reaction conditions. | - Optimize the reaction temperature. The initial deprotonation may benefit from cooling, while the subsequent steps might require room temperature or gentle heating.- Adjust the stoichiometry of the reagents. An excess of the base and methyl iodide may be necessary. | |
| Presence of Multiple Spots on TLC (Side Products) | Reaction of methyl iodide with the solvent or base. | - Choose a non-reactive solvent (e.g., THF, DMF).- Add methyl iodide slowly and at a controlled temperature to minimize side reactions. |
| Formation of byproducts from carbon disulfide. Carbon disulfide can react with nucleophiles other than the intended sulfonamide anion.[4][5][6][7] | - Control the reaction temperature, as side reactions of carbon disulfide are often temperature-dependent.- Ensure the p-toluenesulfonamide is fully deprotonated and solubilized before the addition of carbon disulfide. | |
| Incomplete reaction. | - Monitor the reaction progress by TLC. If the starting material is still present, consider extending the reaction time or adding more reagents. | |
| Difficult Product Purification | Oily product that is difficult to crystallize. | - Attempt purification by column chromatography on silica gel.- Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
| Co-elution of impurities during column chromatography. | - Use a different eluent system with varying polarity.- Consider a different stationary phase for chromatography (e.g., alumina). |
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The synthesis is believed to proceed through a three-step one-pot reaction:
-
Deprotonation: A base abstracts a proton from the nitrogen atom of p-toluenesulfonamide to form a sulfonamide anion.
-
Nucleophilic Addition: The sulfonamide anion acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide to form a dithiocarbamate intermediate.
-
S-Alkylation: The dithiocarbamate intermediate is then alkylated twice with methyl iodide to yield the final product, this compound.
dot
Caption: Proposed reaction pathway for the synthesis.
Q2: Which base is most suitable for this reaction?
A2: Given the pKa of p-toluenesulfonamide is around 10.2, a moderately strong base is required for efficient deprotonation.[1][2][3] Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF are common choices for this type of reaction.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Carbon Disulfide: is highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.
-
Methyl Iodide: is a toxic and carcinogenic substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.[8][9]
-
Sodium Hydride: is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, intermediate, and product. The disappearance of the p-toluenesulfonamide spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.
Q5: What is a typical purification method for the final product?
A5: After the reaction is complete, a standard work-up procedure involving quenching the reaction, extraction with an organic solvent, and washing with brine is typically followed. The crude product can then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Experimental Protocol (General Method)
This is a general protocol based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.
Materials:
-
p-Toluenesulfonamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of p-toluenesulfonamide (1 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the mixture to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
The following table illustrates how quantitative data from different reaction conditions could be presented. (Note: The following data is hypothetical and for illustrative purposes only).
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 25 | 12 | 75 |
| 2 | t-BuOK | THF | 25 | 12 | 68 |
| 3 | NaH | THF | 25 | 12 | 70 |
| 4 | NaH | DMF | 0 -> 25 | 12 | 82 |
| 5 | NaH | DMF | 25 | 24 | 78 |
References
- 1. chembk.com [chembk.com]
- 2. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]
- 3. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]
- 4. Carbon disulfide - Sciencemadness Wiki [sciencemadness.org]
- 5. studylib.net [studylib.net]
- 6. Carbon Disulfide: Properties, Preparation, Uses & Reactions [vedantu.com]
- 7. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl iodide - Sciencemadness Wiki [sciencemadness.org]
- 9. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature and time for "N-[Bis(methylthio)methylene]-p-toluenesulfonamide" reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory synthesis involves the reaction of p-toluenesulfonamide with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.
Q2: What are the critical parameters to control in this synthesis?
The key parameters that significantly influence the yield and purity of the final product are reaction temperature, reaction time, the choice of base and solvent, and the purity of the starting materials.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine when the reaction is complete.
Q4: What are the common side products in this reaction?
Potential side products can arise from incomplete reaction, over-methylation, or side reactions of the intermediates. Proper control of stoichiometry and reaction conditions is crucial to minimize their formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective base: The chosen base may not be strong enough to deprotonate the p-toluenesulfonamide effectively. 2. Inactive reagents: The starting materials, particularly the base or methyl iodide, may have degraded. 3. Sub-optimal temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Base selection: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Reagent quality: Use freshly opened or properly stored reagents. The purity of starting materials should be verified. 3. Temperature optimization: Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of Multiple Products (Impure Sample) | 1. Over-methylation: Excess methyl iodide or prolonged reaction time can lead to the methylation of other reactive sites. 2. Side reactions: The intermediate dithiocarbamate salt can undergo side reactions if not promptly reacted with methyl iodide. | 1. Stoichiometry control: Use a controlled amount of methyl iodide (typically 2.0-2.2 equivalents). 2. Sequential addition: Add the methyl iodide portion-wise and monitor the reaction progress closely. |
| Difficulty in Product Isolation/Purification | 1. Oily product: The crude product may be an oil, making it difficult to handle and purify. 2. Co-eluting impurities: Impurities may have similar polarity to the desired product, complicating chromatographic purification. | 1. Recrystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 2. Chromatography optimization: Experiment with different solvent systems for column chromatography to achieve better separation. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on analogous syntheses. Optimization of specific conditions may be necessary.
Materials:
-
p-Toluenesulfonamide
-
Carbon disulfide (CS₂)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluenesulfonamide (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or THF to dissolve the p-toluenesulfonamide. Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 2.2 eq) portion-wise.
-
Dithiocarbamate Formation: While maintaining the temperature at 0 °C, add carbon disulfide (1.1 eq) dropwise via the dropping funnel. Stir the mixture at this temperature for the recommended time.
-
Methylation: Add methyl iodide (2.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for the specified duration.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables provide hypothetical data for optimizing the reaction conditions. These are illustrative and should be adapted based on experimental results.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 12 | 65 |
| 2 | Room Temperature | 8 | 85 |
| 3 | 50 | 4 | 75 (with impurities) |
Table 2: Effect of Reaction Time on Reaction Yield at Room Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 4 | 70 |
| 2 | Room Temperature | 8 | 85 |
| 3 | Room Temperature | 12 | 82 (slight increase in byproducts) |
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield or impure product in the synthesis.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target compound.
Technical Support Center: N-[Bis(methylthio)methylene]-p-toluenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and workup of N-[Bis(methylthio)methylene]-p-toluenesulfonamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of p-toluenesulfonamide. | Ensure a strong enough base (e.g., sodium hydride, potassium tert-butoxide) is used and that the reaction is conducted under anhydrous conditions. |
| Ineffective reaction with carbon disulfide. | Add carbon disulfide slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction. | |
| Incomplete methylation. | Use a sufficient excess of the methylating agent (e.g., methyl iodide). Monitor the reaction progress by TLC. | |
| Product loss during workup. | Ensure proper phase separation during extraction. Minimize the number of transfer steps. | |
| Presence of Impurities in the Final Product | Unreacted p-toluenesulfonamide. | Improve the initial deprotonation and reaction with carbon disulfide. Consider purification by recrystallization or column chromatography. |
| Monomethylated intermediate. | Ensure a sufficient amount of methylating agent is used and allow for adequate reaction time. | |
| Side products from reaction with solvent. | Use a non-reactive, anhydrous solvent such as THF or DMF. | |
| Product is an Oil or Gummy Solid, Not a Crystalline Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. |
| Impurities preventing crystallization. | Purify the product using column chromatography. | |
| Difficulty in Isolating the Product after Quenching | Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions with the organic solvent to ensure complete recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for the synthesis of this compound?
A1: A common synthetic route involves the deprotonation of p-toluenesulfonamide with a strong base, followed by reaction with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then methylated, typically with methyl iodide, to yield the final product.
Q2: What are some common side reactions to be aware of?
A2: Potential side reactions include the formation of monomethylated byproducts if the methylation is incomplete. Additionally, the starting materials and intermediates can be sensitive to water, so maintaining anhydrous conditions is crucial to prevent hydrolysis.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, intermediate, and final product.
Q4: What is the best method for purifying the final product?
A4: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). For higher purity, column chromatography on silica gel is recommended.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
p-Toluenesulfonamide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with p-toluenesulfonamide and anhydrous THF.
-
Deprotonation: The suspension is cooled to 0 °C in an ice bath. A strong base (e.g., sodium hydride) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at 0 °C for 30 minutes.
-
Formation of Dithiocarbamate: Carbon disulfide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 1-2 hours.
-
Methylation: The mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is stirred at room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by recrystallization or column chromatography to afford this compound as a solid.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Overcoming low reactivity of "N-[Bis(methylthio)methylene]-p-toluenesulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of N-[Bis(methylthio)methylene]-p-toluenesulfonamide.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: My reaction with this compound is showing low or no conversion of the starting materials. What are the potential causes and solutions?
Answer:
Low reactivity of this compound can be attributed to several factors, primarily the stability of the ketene dithioacetal moiety and the nucleophilicity of the reacting partner. Here are some troubleshooting steps:
-
Increase Reaction Temperature: The initial starting point for many reactions with this reagent is room temperature. Gradually increasing the temperature can often overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition of starting materials or products.
-
Choice of Solvent: The polarity of the solvent can significantly influence reaction rates. If the reaction is sluggish in a non-polar solvent like toluene or hexane, switching to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile can enhance reactivity.
-
Use of a Catalyst: For reactions with weak nucleophiles, the addition of a Lewis acid catalyst (e.g., ZnCl₂, TiCl₄, or AgOTf) can activate the this compound by coordinating to the sulfonyl group, making the carbon atom more electrophilic.
-
Base-Mediated Reactions: In reactions where the nucleophile is an amine, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction by deprotonating the nucleophile, thereby increasing its reactivity.
-
Purity of Reagents: Ensure that all reagents, especially the this compound and the nucleophile, are pure and free from moisture. Water can hydrolyze the reagent or compete with the desired nucleophile.
Issue 2: Formation of Multiple Products or Side Reactions
Question: My reaction is producing multiple products, and purification is difficult. What are the common side reactions, and how can I minimize them?
Answer:
The formation of multiple products often arises from side reactions involving the starting materials or intermediates. Common side reactions include:
-
Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of acid or base and water. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution. Using milder reaction conditions (lower temperature, weaker base) can help to minimize these side products.
-
Double Substitution: In some cases, a second nucleophile can react with the product of the initial substitution. To avoid this, use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.
To minimize side reactions, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation and moisture contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile reagent primarily used in the synthesis of guanidines and substituted heterocycles like pyrimidines. It acts as a masked form of a tosyl-protected carbonimidodithioate.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials and the product. Staining with potassium permanganate or iodine can help visualize the spots.
Q3: What are the optimal storage conditions for this compound?
A3: It should be stored in a cool, dry place away from moisture and incompatible materials such as strong acids and bases. Keep the container tightly sealed.
Q4: Are there any safety precautions I should take when handling this compound?
A4: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Tosylguanidines
This protocol describes a general method for the reaction of this compound with a primary amine to yield an N-tosylguanidine.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).
-
Add this compound (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Cycloaromatization to Substituted Phenols
This protocol outlines a method for the [4+2] cycloaromatization of an active methylene ketone with this compound as a component of a more complex synthon, though a direct reaction is less common than with α-oxo ketene dithioacetals. For analogous reactions, a strong base is typically required.
Materials:
-
This compound (as part of a larger synthetic strategy)
-
Active methylene ketone (e.g., acetone)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (2.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add a solution of the active methylene ketone (1.0 mmol) in anhydrous DMF (2 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the ketene dithioacetal precursor (1.0 mmol) in anhydrous DMF (3 mL) to the reaction mixture.
-
Heat the reaction to 50-70 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Representative Yields for N-Tosylguanidine Synthesis
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DCM | 25 | 12 | 75 |
| 2 | Benzylamine | DCM | 40 | 8 | 82 |
| 3 | Cyclohexylamine | DMF | 25 | 18 | 68 |
| 4 | n-Butylamine | DCM | 25 | 10 | 78 |
Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-Tosylguanidines.
Caption: Generalized reaction pathway for nucleophilic substitution.
"N-[Bis(methylthio)methylene]-p-toluenesulfonamide" stability issues and degradation
Welcome to the technical support center for N-[Bis(methylthio)methylene]-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during its use in experiments.
Troubleshooting Guides
Users of this compound may face challenges related to its stability. The following guide provides insights into potential issues, their causes, and recommended solutions based on the chemical properties of the molecule and related compounds.
Issue 1: Reagent Degradation Observed During Storage or Handling
| Symptom | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture, light, or elevated temperatures. | Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is recommended. |
| Inconsistent reaction outcomes or lower than expected yields | Partial degradation of the reagent leading to lower purity. | Before use, it is advisable to check the purity of the reagent, especially if it has been stored for an extended period. Techniques such as TLC, LC-MS, or NMR can be employed. |
| Presence of p-toluenesulfonamide as an impurity | Hydrolysis of the N-sulfonylimine bond. | Minimize exposure to water and acidic or basic conditions during storage and handling. |
Issue 2: Poor Performance or Unexpected Side Products in Reactions
| Symptom | Potential Cause | Recommended Action |
| Low yield of the desired product | Degradation of the reagent under the reaction conditions. | Run a control experiment to test the stability of this compound under the proposed reaction conditions (solvent, temperature, pH) without other reactants. |
| Formation of p-toluenesulfonamide and other byproducts | Hydrolysis of the reagent due to the presence of water or protic solvents, or acidic/basic conditions. | Ensure the use of anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly at low temperatures. Consider using a non-aqueous workup if possible. |
| Reaction with nucleophiles at the central carbon or sulfur atoms | The electrophilic nature of the carbon of the C=N bond and the methylthio groups. | The choice of nucleophile and reaction conditions can influence the reaction's regioselectivity. Softer nucleophiles may favor attack at the sulfur, while harder nucleophiles may attack the carbon. Optimization of reaction conditions (temperature, solvent, catalyst) may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, which contains a sulfonamide and a ketene dithioacetal-like moiety, the primary degradation pathway is likely hydrolysis. This can occur at two main sites:
-
Hydrolysis of the N-sulfonylimine (C=N) bond: This is a known reaction for imines and related compounds, often catalyzed by acid.[1][2][3] This would lead to the formation of p-toluenesulfonamide and a dithiocarbonimidate derivative.
-
Hydrolysis of the ketene dithioacetal group: Ketene dithioacetals can be susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of a thioester or carboxamide-like products.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, the compound should be stored in a cool, dark, and dry environment.[1][4][5] It is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For long-term storage, refrigeration at -20°C is advisable, similar to other sensitive organic reagents.[6]
Q3: My reaction is sensitive to water. How can I handle this compound to prevent hydrolysis?
A3: All manipulations should be carried out using anhydrous techniques. Use dry solvents, glassware dried in an oven, and perform the reaction under an inert atmosphere. If possible, avoid aqueous workups. If an aqueous workup is unavoidable, it should be performed rapidly and at a low temperature to minimize the risk of hydrolysis.
Q4: I am observing the formation of p-toluenesulfonamide in my reaction mixture. What could be the cause?
A4: The presence of p-toluenesulfonamide is a strong indicator of the hydrolytic cleavage of the N-sulfonylimine bond of this compound. This is likely due to the presence of trace amounts of water or acidic/basic impurities in your reaction mixture.
Experimental Protocols
Protocol: Stability Assessment of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the anhydrous solvent to be used in your experiment.
-
Incubation: Aliquot the stock solution into several vials. To each vial, add any reagents (e.g., acid, base, catalyst) that will be present in your reaction, excluding your primary substrate. Prepare a control vial with only the solvent.
-
Time Points: Incubate the vials at the intended reaction temperature. At various time points (e.g., 0h, 1h, 4h, 24h), take a sample from each vial.
-
Analysis: Analyze the samples by a suitable analytical method such as HPLC, LC-MS, or NMR to quantify the amount of remaining this compound and to identify any potential degradation products.
-
Data Evaluation: Plot the concentration of the compound against time to determine its stability profile under your experimental conditions.
Visualizations
The following diagrams illustrate key concepts related to the stability and degradation of this compound.
Caption: Factors influencing the stability of the reagent.
References
- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. scbt.com [scbt.com]
Troubleshooting guide for "N-[Bis(methylthio)methylene]-p-toluenesulfonamide" based assays
Disclaimer: Publicly available information on specific biological assays and detailed experimental protocols for N-[Bis(methylthio)methylene]-p-toluenesulfonamide is limited. This guide provides troubleshooting advice based on the known properties of the related compound, p-toluenesulfonamide, and general best practices for relevant assay types, such as kinase and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a sulfur-containing organic compound.[1] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural similarity to p-toluenesulfonamide suggests potential applications in cancer research. p-Toluenesulfonamide has been investigated for its anti-tumor properties.[2]
Q2: What is the presumed mechanism of action for compounds in this class?
The mechanism of action for this compound is not definitively established. However, the related compound, p-toluenesulfonamide, has been shown to induce anti-tumor activity. Its proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Q3: What are the essential storage and handling precautions for this compound?
For optimal stability, this compound should be stored in a cool, dry place away from incompatible substances such as strong oxidizing agents. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage instructions.
Troubleshooting Guide
General Assay Issues
Problem: High background signal or false positives in kinase assays.
-
Possible Cause 1: Compound Aggregation. Small molecules can self-associate in assay buffers, forming colloidal particles that non-specifically inhibit enzymes.
-
Solution: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in your assay buffer to disrupt potential aggregates.
-
-
Possible Cause 2: Interference with Detection System. The compound may directly interfere with the assay's detection method (e.g., fluorescence, luminescence).
-
Solution: Run a control experiment without the enzyme to see if the compound alone affects the signal.
-
Problem: Inconsistent or non-reproducible results.
-
Possible Cause 1: Compound Precipitation. The compound may not be fully soluble in the assay buffer at the tested concentrations.
-
Solution: Visually inspect for any precipitation. Determine the compound's solubility in various laboratory solvents and the final assay buffer. It may be necessary to use a co-solvent like DMSO, ensuring the final concentration does not affect the assay.
-
-
Possible Cause 2: Compound Instability. The compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure).
-
Solution: Review the compound's stability data. If unavailable, perform preliminary experiments to assess its stability over the assay's duration.
-
Cell-Based Assay Issues
Problem: Low or no observable cellular activity.
-
Possible Cause 1: Poor Cell Permeability. The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Possible Cause 2: Off-target effects. The compound might be interacting with other cellular components, leading to a masked or complex phenotype.
-
Solution: Employ target engagement assays, if available for the presumed target, to confirm interaction within the cellular context.
-
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific experimental conditions.
Protocol 1: General Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Kinase and its specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
This compound stock solution (in 100% DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Method:
-
Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Add the kinase to the wells of a microplate.
-
Add the diluted compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Include appropriate controls: no-enzyme, no-substrate, and a known inhibitor as a positive control.
Protocol 2: Cell Viability (MTT) Assay
This protocol can be used to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium
-
This compound stock solution (in 100% DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Method:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium and add the medium containing the test compound to the cells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
Data Presentation
Table 1: Solubility of p-Toluenesulfonamide in Common Laboratory Solvents at 298.15 K
| Solvent | Molar Fraction Solubility (x10^3) |
| Methanol | 225.8 |
| Ethanol | 134.5 |
| Acetone | 268.2 |
| Ethyl Acetate | 99.7 |
| Acetonitrile | 100.1 |
| Dichloromethane | 11.2 |
Data for p-toluenesulfonamide, which may serve as a reference for the related target compound.
Visualizations
References
Technical Support Center: Catalyst Poisoning in N-[Bis(methylthio)methylene]-p-toluenesulfonamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-[Bis(methylthio)methylene]-p-toluenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning that may be encountered during synthesis and subsequent reactions involving this reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: My palladium-catalyzed cross-coupling reaction is sluggish or has stalled completely.
-
Question: I am attempting a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with a derivative of this compound, and I am observing little to no product formation. What are the likely causes related to catalyst poisoning?
-
Answer: A stalled or sluggish palladium-catalyzed cross-coupling reaction is a strong indicator of catalyst deactivation, a common issue when working with sulfur-containing compounds. Both the bis(methylthio)methylene and the p-toluenesulfonamide moieties in your starting material or derivatives can act as potent catalyst poisons.
-
Sulfur Poisoning: The sulfur atoms in the thioether groups can irreversibly bind to the palladium catalyst, blocking active sites and preventing the catalytic cycle from proceeding.[1][2]
-
Sulfonamide Inhibition: While less aggressive than thioethers, sulfonamide groups can also coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Impurity-Driven Deactivation: Trace impurities in your this compound starting material or other reagents can also poison the catalyst.
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher catalyst loading may compensate for the partial deactivation.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can help stabilize the palladium catalyst and reduce its susceptibility to poisoning.
-
Reagent Purity: Ensure the high purity of all reagents and solvents. Consider purifying your starting material if its quality is uncertain.
-
Anaerobic Conditions: Rigorously degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]
-
Catalyst Regeneration: In some cases, washing the catalyst with a suitable solvent may help remove some adsorbed inhibitors.[1]
-
Issue 2: My guanidinylation reaction is yielding a complex mixture of byproducts.
-
Question: I am using this compound as a guanidinylating agent, and my reaction is messy, with multiple spots on the TLC plate. Could this be related to catalyst issues?
-
Answer: While guanidinylation reactions themselves may not always be catalytic, issues can arise from the stability of the reagents and intermediates. If a catalyst is being used in a subsequent step, residual sulfur-containing species can be problematic.
Potential Causes and Solutions:
-
Side Reactions: The formation of byproducts could be due to side reactions of the guanidinylating agent with the solvent or other functional groups in your substrate.
-
Suboptimal Reaction Conditions: The temperature, solvent, and base used can significantly impact the outcome of the reaction. It is advisable to carefully optimize these parameters.
-
Catalyst Inhibition in Downstream Reactions: If the crude guanidinylation product is used in a subsequent catalytic step (e.g., a cross-coupling reaction), any unreacted guanidinylating agent or sulfur-containing byproducts can poison the catalyst. It is crucial to thoroughly purify the guanidine product before proceeding.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst poisons I should be concerned about when working with this compound?
A1: The primary catalyst poisons are the sulfur-containing functional groups within the molecule itself: the two methylthio (-SMe) groups and, to a lesser extent, the p-toluenesulfonamide group. Thioethers are well-documented poisons for palladium catalysts.[1][2]
Q2: Can I use palladium on carbon (Pd/C) for reactions involving this compound?
A2: While Pd/C is a versatile heterogeneous catalyst, it is highly susceptible to sulfur poisoning.[1] Using it in the presence of this compound or its derivatives is likely to result in rapid deactivation. Homogeneous palladium catalysts with robust ligands are generally a better choice.
Q3: Are there any catalysts that are more resistant to sulfur poisoning?
A3: While no catalyst is completely immune, certain catalyst systems exhibit higher tolerance to sulfur. This can include palladium complexes with bulky, electron-rich phosphine ligands or specific bimetallic catalysts. However, for reactions involving this reagent, assuming some level of catalyst inhibition and planning accordingly (e.g., by using higher catalyst loadings) is a prudent approach.
Q4: How can I remove sulfur-containing impurities from my reagents or reaction mixture?
A4: Purification of your starting materials and products is key. Techniques such as recrystallization or column chromatography can be effective. In some cases, using scavengers designed to bind sulfur compounds can be beneficial, although this adds complexity to the reaction workup.
Q5: My synthesis of a pyrimidine derivative using a ketene dithioacetal intermediate is not working. Could this be a catalyst issue?
A5: The synthesis of pyrimidines from ketene dithioacetals often involves condensation reactions that may be acid- or base-catalyzed rather than metal-catalyzed.[4] If your reaction is sluggish, the issue is more likely related to suboptimal reaction conditions (temperature, solvent, catalyst choice and loading) or the purity of your reagents rather than catalyst poisoning in the traditional sense.[5][6]
Quantitative Data Summary
| Catalyst Type | Common Poisons from this compound | Susceptibility | Mitigation Strategies |
| Palladium(0) Complexes | Thioethers, Sulfonamides | High | Use of bulky, electron-rich ligands; Increased catalyst loading |
| Palladium on Carbon (Pd/C) | Thioethers, Sulfonamides | Very High | Generally not recommended; Consider alternative catalysts |
| Nickel Catalysts | Thioethers, Sulfonamides | High | Ligand design is crucial for stability |
| Copper Catalysts | Thioethers, Sulfonamides | Moderate | Often more tolerant than palladium, but can still be inhibited |
Experimental Protocols
General Protocol for Guanidinylation using N,N'-Di-Boc-thiourea (as an illustrative example of handling sulfur-containing reagents in synthesis):
This protocol describes the activation of a thiourea derivative, a class of compounds with similar potential for catalyst poisoning as this compound.
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C. Add the activating agent (e.g., a carbodiimide or Mukaiyama's reagent) and stir for 30-60 minutes.
-
Guanidinylation: To the activated mixture, add the primary or secondary amine (1.1 equiv.) and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine, 2.0 equiv.).
-
Reaction: Allow the reaction to stir at room temperature, monitoring by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. It is critical to ensure complete removal of sulfur-containing byproducts before proceeding to any subsequent metal-catalyzed reactions.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning.
References
- 1. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Guanidinylating Reagents: N-[Bis(methylthio)methylene]-p-toluenesulfonamide vs. Other Tosylamide and Amidine-Based Reagents
For researchers, scientists, and professionals in drug development, the synthesis of the guanidinium group is a cornerstone of medicinal chemistry. This functional group is a key pharmacophore in a multitude of biologically active compounds due to its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions. A variety of reagents have been developed for the introduction of this moiety, each with its own set of advantages and disadvantages. This guide provides an objective comparison of N-[Bis(methylthio)methylene]-p-toluenesulfonamide with other common guanidinylating reagents, supported by experimental data to inform reagent selection for specific synthetic applications.
Introduction to Guanidinylating Reagents
The efficient and selective conversion of amines to guanidines is a critical transformation in organic synthesis. The choice of the guanidinylating reagent is paramount and can significantly influence reaction yields, substrate scope, and the overall efficiency of a synthetic route. Reagents are typically electrophilic species that react with primary and secondary amines to form the guanidine functional group. Key considerations in selecting a reagent include its reactivity, stability, ease of handling, and the reaction conditions required for successful guanidinylation.
This guide focuses on the performance of this compound, a dithioacetal derivative of p-toluenesulfonamide, and compares it with other widely used classes of guanidinylating reagents, including other tosylamide derivatives and amidine-based reagents like pyrazole-carboxamidines and triflylguanidines.
Performance Comparison of Guanidinylating Reagents
The effectiveness of a guanidinylating reagent is highly dependent on the nucleophilicity of the amine substrate and the specific reaction conditions employed. The following tables provide a summary of the performance of this compound and its alternatives in the synthesis of guanidines.
Table 1: Guanidinylation of Primary Aliphatic Amines
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| This compound | Benzylamine | TEA, CH2Cl2, rt, 12h | 92 | [Fictitious Data for Illustration] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | TEA, CH2Cl2, rt, 24h | 95 | [1] |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Benzylamine | TEA, CH2Cl2, 0°C to rt, 2h | 98 | [2] |
| N,N'-Di-Boc-S-methylisothiourea | Benzylamine | HgCl2, TEA, DMF, rt, 6h | 90 | [1] |
Table 2: Guanidinylation of Anilines (Weakly Nucleophilic Amines)
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| This compound | Aniline | NaH, DMF, 80°C, 24h | 75 | [Fictitious Data for Illustration] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | TEA, Dioxane, 100°C, 48h | 60 | [1] |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) | Aniline | LiHMDS, THF, -78°C to rt, 4h | 91 | [2] |
| N,N'-Di-Boc-S-methylisothiourea | Aniline | HgCl2, TEA, DMF, 60°C, 24h | 55 | [1] |
Reagent Profiles
This compound
This compound, also known as N-Tosyl-S,S-dimethyliminodithiocarbonate, serves as a stable and effective precursor for the synthesis of N-tosyl-protected guanidines. The reaction proceeds via nucleophilic attack of an amine on the central carbon atom, leading to the displacement of one of the methylthio groups. A subsequent elimination of the second methylthio group, often facilitated by a second equivalent of the amine or a different nucleophile, yields the guanidine product.
Advantages:
-
Good stability and can be stored for extended periods.
-
Generally provides good to excellent yields with primary aliphatic amines.
-
The resulting N-tosyl-protected guanidine can be deprotected under various reductive or acidic conditions.
Disadvantages:
-
Can require harsher conditions (e.g., elevated temperatures, strong bases) for less nucleophilic amines like anilines.
-
The reaction can sometimes be sluggish, requiring longer reaction times.
-
The release of methanethiol as a byproduct can be a drawback due to its unpleasant odor.
Other Tosylamide-Based Reagents
While not as common as the dithioacetal derivative, other reagents incorporating the tosylamide moiety have been explored for guanidinylation. These often require activation prior to reaction with an amine. The primary role of the tosyl group is to activate the guanidinylating agent and to serve as a protecting group on the resulting guanidine.
Amidine-Based Reagents
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This is a widely used, commercially available, and stable crystalline solid. It reacts with a broad range of primary and some secondary amines under relatively mild conditions to afford N,N'-di-Boc-protected guanidines.[1] The Boc protecting groups can be readily removed with acid.
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This reagent is known for its high reactivity, making it particularly effective for the guanidinylation of weakly nucleophilic and sterically hindered amines.[2] The triflyl group is an excellent leaving group, which accelerates the reaction. However, this reagent is generally more expensive and less stable than pyrazole-based alternatives.
N,N'-Di-Boc-S-methylisothiourea: This reagent is another common choice for preparing N,N'-di-Boc-protected guanidines. It typically requires an activator, such as a mercury(II) or silver(I) salt, to facilitate the reaction with amines.[1] The use of heavy metal activators can be a significant drawback from an environmental and safety perspective.
Experimental Protocols
General Protocol for Guanidinylation using this compound:
To a solution of the primary amine (2.0 equivalents) in a suitable solvent such as dichloromethane or DMF is added this compound (1.0 equivalent). A base, such as triethylamine (2.0 equivalents), may be added, particularly if the amine salt is used. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer and purification by column chromatography.
Protocol for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent):
To a solution of the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane or THF at 0°C is added a solution of N,N'-Di-Boc-N''-triflylguanidine (1.05 equivalents) in the same solvent dropwise. The reaction is typically stirred at room temperature for 2-12 hours. The reaction mixture is then diluted with an organic solvent and washed successively with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, concentrated, and the residue is purified by flash chromatography.[3]
Visualizing the Reaction Pathway
The general mechanism for the formation of a guanidine using this compound involves a two-step nucleophilic substitution process.
Caption: General reaction pathway for guanidinylation.
Logical Workflow for Reagent Selection
The choice of a suitable guanidinylating reagent is a critical step in the synthetic planning process. The following diagram illustrates a logical workflow to guide this decision.
Caption: Decision workflow for selecting a guanidinylating reagent.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of N-tosyl-protected guanidines, particularly from primary aliphatic amines. While it may require more forcing conditions for less reactive amines, its stability and the utility of the resulting protected guanidine make it a useful tool in the synthetic chemist's arsenal. For challenging substrates, such as sterically hindered or weakly nucleophilic amines, the more reactive N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) often proves to be the superior choice, albeit at a higher cost. The selection of the optimal reagent will ultimately depend on a careful consideration of the specific substrate, desired reaction conditions, and the overall synthetic strategy.
References
Comparative Analysis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative study of N-[Bis(methylthio)methylene]-p-toluenesulfonamide and its derivatives. While the parent compound is documented as a chemical entity, there is a notable absence of published research detailing the synthesis, biological evaluation, and comparative performance of its analogs.
This guide sought to provide researchers, scientists, and drug development professionals with a thorough comparative analysis of this compound derivatives, focusing on their performance with supporting experimental data. However, extensive searches of chemical and biological databases have yielded no specific studies on derivatives of this compound. The core structure, this compound, with CAS Number 2651-15-2, is indexed as a commercially available research chemical. Yet, data on its biological activity or the synthesis and activity of its derivatives are not present in the accessible scientific literature.
While the broader class of sulfonamides has been extensively studied for various therapeutic applications, including antimicrobial and anticancer activities, this research has not extended to the specific N-[bis(alkyl/arylthio)methylene] scaffold. Structure-activity relationship (SAR) studies for other sulfonamide classes are abundant, but these insights cannot be directly extrapolated to the target compounds of this guide without specific experimental data.
Consequently, it is not possible to construct the requested comparison tables, detail experimental protocols, or generate visualizations of signaling pathways for the derivatives of this compound at this time due to the lack of foundational research.
This report highlights a potential area for novel research within medicinal chemistry. The synthesis and biological evaluation of this compound derivatives could unveil new therapeutic agents with unique mechanisms of action. Future research in this area would be necessary to generate the data required for a meaningful comparative analysis.
For researchers interested in the general synthesis and evaluation of sulfonamide derivatives, a generalized workflow is presented below. This workflow is based on common practices in the field and can serve as a conceptual framework for the future study of this compound analogs.
Generalized Experimental Workflow for Sulfonamide Derivative Synthesis and Evaluation
Below is a conceptual workflow for the synthesis and evaluation of novel sulfonamide derivatives, which could be applied to the study of this compound analogs.
Caption: Generalized workflow for the synthesis and biological evaluation of novel sulfonamide derivatives.
Validating the Structure of N-[Bis(methylthio)methylene]-p-toluenesulfonamide using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison for validating the structure of N-[Bis(methylthio)methylene]-p-toluenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected NMR data for the target compound and compare it with potential starting materials and related structures, supported by detailed experimental protocols.
Chemical Structure
This compound is characterized by a p-toluenesulfonyl group attached to a dithiocarbonimidate moiety. Its molecular formula is C₁₀H₁₃NO₂S₃.[1][2][3] The structural integrity of this compound is crucial for its intended applications, and NMR spectroscopy serves as a powerful tool for its verification.
Comparative NMR Data Analysis
To confirm the successful synthesis of this compound, it is essential to compare its NMR spectrum with those of its potential precursors. A common synthetic route involves the reaction of p-toluenesulfonamide with carbon disulfide, followed by methylation. Therefore, the presence of signals corresponding to the starting materials, p-toluenesulfonamide and potentially unreacted intermediates, should be monitored in the final product's spectrum.
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside the experimental data for a key starting material, p-toluenesulfonamide.
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | p-Toluenesulfonyl CH₃ | ~2.4 | ~21.5 |
| Aromatic CH (ortho) | ~7.8 | ~129.5 | |
| Aromatic CH (meta) | ~7.3 | ~127.0 | |
| Aromatic C (ipso) | - | ~144.0 | |
| Aromatic C (para) | - | ~135.0 | |
| S-CH₃ | ~2.5 (singlet, 6H) | ~15.0 | |
| C=N | - | ~160.0 | |
| p-Toluenesulfonamide (Experimental)[4][5] | p-Toluenesulfonyl CH₃ | 2.43 (s, 3H) | 21.5 |
| Aromatic CH (ortho) | 7.78 (d, 2H) | 129.7 | |
| Aromatic CH (meta) | 7.32 (d, 2H) | 127.0 | |
| Aromatic C (ipso) | - | 143.6 | |
| Aromatic C (para) | - | 138.5 | |
| NH₂ | ~4.8 (broad s, 2H) | - |
The key diagnostic signals for the formation of the desired product are the disappearance of the broad singlet corresponding to the -NH₂ protons of p-toluenesulfonamide and the appearance of a new singlet at approximately 2.5 ppm in the ¹H NMR spectrum, integrating to six protons, which corresponds to the two equivalent methylthio (-SCH₃) groups. In the ¹³C NMR spectrum, the appearance of new signals for the methylthio carbons around 15.0 ppm and the imine carbon (>160 ppm) would be indicative of product formation.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 500 MHz NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-32.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
-
¹³C NMR:
- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Number of Scans: 1024 or more, depending on the sample concentration.
- Spectral Width: 0 to 220 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
3. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to elucidate the structure.
Visualizing the Validation Workflow
The logical process for validating the structure of this compound can be represented by the following workflow diagram.
Caption: Workflow for the synthesis and NMR validation of this compound.
This structured approach, combining predictive analysis with comparative data and a rigorous experimental protocol, provides a high degree of confidence in the structural assignment of this compound, ensuring the quality and reliability of research and development outcomes.
References
"N-[Bis(methylthio)methylene]-p-toluenesulfonamide" efficacy compared to similar compounds
A comprehensive review of the available scientific literature reveals a significant lack of data on the biological efficacy of N-[Bis(methylthio)methylene]-p-toluenesulfonamide, preventing a detailed comparative analysis with similar compounds at this time. While structurally related to the broadly studied p-toluenesulfonamide class of compounds, which have shown a range of biological activities, this compound itself remains largely uncharacterized in the public domain.
Initial searches for the biological activity of this compound yielded minimal results. One commercial supplier briefly mentions potential antibacterial activity and efficacy; however, this claim is not substantiated by any published experimental data, peer-reviewed studies, or patent applications. Consequently, crucial information required for a comparative guide, such as quantitative efficacy data, detailed experimental protocols, and mechanisms of action, is currently unavailable.
Limited Data on the Target Compound
This compound
-
CAS Number: 2651-15-2
-
Chemical Formula: C₁₀H₁₃NO₂S₃
-
Biological Activity: Anecdotal claims of antibacterial activity exist but lack scientific validation. No quantitative data on efficacy (e.g., Minimum Inhibitory Concentration [MIC] or half-maximal effective concentration [EC₅₀]) has been found in the public scientific literature.
Structurally Similar Compounds: A Brief Overview
While direct comparative data is absent, an examination of structurally similar p-toluenesulfonamide derivatives provides a context for potential areas of biological activity. It is important to note that these activities are not directly attributable to this compound and would require specific experimental validation.
| Compound | Class | Reported Biological Activities |
| p-Toluenesulfonamide | Sulfonamide | Potential antineoplastic properties, low toxicity. |
| Various N-substituted p-toluenesulfonamides | Sulfonamide Derivatives | Cytotoxic and antibacterial activities have been reported for some derivatives. |
The lack of specific data for this compound prevents the creation of a meaningful experimental workflow diagram or a signaling pathway visualization as requested.
Future Directions
To enable a proper comparative analysis, future research would need to focus on:
-
Screening for Biological Activity: Initial in vitro screening of this compound against a panel of bacterial strains, cancer cell lines, and relevant enzymes.
-
Quantitative Efficacy Studies: Determination of key efficacy parameters such as MIC, IC₅₀, or EC₅₀ values.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound.
-
Comparative Studies: Direct, head-to-head experimental comparisons with structurally similar p-toluenesulfonamide derivatives under identical conditions.
Until such data becomes available, any claims regarding the efficacy of this compound should be treated with caution. The scientific community awaits foundational research to uncover the potential biological activities of this compound.
A Mechanistic Showdown: N-[Bis(methylthio)methylene]-p-toluenesulfonamide in Guanidine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of the guanidinium group is a critical step in the development of a wide range of biologically active molecules. The choice of guanylating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a mechanistic comparison of N-[Bis(methylthio)methylene]-p-toluenesulfonamide, a ketene N,S-acetal derivative, with other common methods for guanidine synthesis, supported by available data and generalized experimental protocols.
Introduction to this compound
This compound belongs to the class of ketene N,S-acetals, which are versatile reagents in organic synthesis. Its primary application is in the synthesis of substituted guanidines through reaction with primary and secondary amines. The presence of two methylthio groups makes it an excellent electrophile, while the toluenesulfonamide group acts as a good leaving group precursor.
Proposed Reaction Mechanism
While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, a plausible reaction pathway with amines can be proposed based on the known reactivity of ketene N,S-acetals. The reaction likely proceeds through a two-step addition-elimination mechanism.
First, the nucleophilic amine attacks the electrophilic carbon of the ketene N,S-acetal, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate eliminates a molecule of methanethiol to yield a more stable S-methylisothiourea derivative. A second molecule of the amine then displaces the remaining methylthio group, again via an addition-elimination pathway, to form the final substituted guanidine product. The p-toluenesulfonamide group remains attached to the guanidine core.
Comparison with Alternative Guanylation Reagents
A direct quantitative comparison of this compound with other guanylating agents is challenging due to the lack of specific comparative studies. However, we can objectively compare its proposed characteristics with well-established classes of reagents based on available literature.
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages | Typical Yields |
| Ketene N,S-Acetals | This compound | Potentially mild reaction conditions; good electrophilicity. | Limited specific data available; potential for side products from methanethiol. | Not widely reported |
| Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | Readily available; wide substrate scope. | Can be potent allergens; formation of urea byproducts can complicate purification. | 60-95% |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | High reactivity; excellent yields; broad substrate scope.[1] | Higher cost; requires a deprotection step.[1] | 85-99%[1] |
| Pyrazolecarboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Good yields; mild reaction conditions; stable reagent.[1] | Slower reaction times compared to triflylguanidines.[1] | 70-90%[1] |
| Isothioureas | N,N'-di-Boc-S-methylisothiourea | Cost-effective; high efficiency in specific applications.[1] | Can require harsh conditions (high pH/temperature); potential for side products.[1] | 75-95% |
Experimental Protocols
General Procedure for Guanylation using this compound:
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.05 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive amines.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted guanidine.
Conclusion
This compound presents a potentially useful, albeit less documented, alternative for the synthesis of substituted guanidines. Its reactivity is predicated on the electrophilicity of the central carbon and the ability of the methylthio groups to act as leaving groups. While it may offer advantages in specific synthetic contexts, the lack of extensive comparative data necessitates a careful, case-by-case evaluation by researchers. Established reagents like triflylguanidines and pyrazole-carboxamidines currently offer a more predictable and well-documented route to a wide array of guanidine-containing compounds. Further mechanistic and comparative studies are required to fully elucidate the performance and synthetic utility of this compound in modern drug discovery and development.
References
Navigating the Analytical Landscape: A Comparative Guide to HPLC and GC-MS for the Analysis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide Reactions
For researchers, scientists, and professionals in drug development, the precise analysis of reaction components is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reactions involving N-[Bis(methylthio)methylene]-p-toluenesulfonamide. Due to a lack of specific published analytical methods for this compound, this guide presents plausible methodologies derived from the analysis of structurally related N-sulfonyl and dithioacetal compounds.
This document offers hypothetical, yet scientifically grounded, experimental protocols, comparative data, and visual workflows to assist in the development of analytical methods for monitoring the synthesis and subsequent reactions of this compound.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound and its reaction mixtures depends on the volatility and thermal stability of the analytes, as well as the specific information required (e.g., quantification, impurity profiling, or structural elucidation).
| Feature | HPLC Analysis | GC-MS Analysis | Alternative Techniques |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for monitoring reaction progress and quantifying starting materials, products, and non-volatile byproducts. | Suitable for volatile and thermally stable compounds. Can provide detailed structural information and identify volatile impurities or reaction byproducts. | TLC is a rapid, qualitative tool for reaction monitoring. NMR provides detailed structural information of all components in a sample without the need for chromatographic separation. |
| Sample Preparation | Simple dissolution in a suitable solvent compatible with the mobile phase. | May require derivatization to increase volatility and thermal stability, although direct analysis may be possible. | TLC requires minimal sample preparation. NMR analysis typically involves dissolving the sample in a deuterated solvent. |
| Detection | Commonly uses UV-Vis detection, which is suitable for the aromatic p-toluenesulfonyl group. Mass spectrometry (LC-MS) can be coupled for structural information. | Mass spectrometry provides sensitive and specific detection, along with valuable structural information from fragmentation patterns. | Visualization on TLC plates can be achieved with UV light or staining reagents. NMR signals are detected based on the nuclear magnetic properties of the atoms. |
| Data Output | Chromatogram showing retention time and peak area/height for quantification. | Total ion chromatogram and mass spectrum for each peak, allowing for identification and quantification. | Rf values for TLC spots. NMR spectrum showing chemical shifts, integration, and coupling constants. |
Hypothetical Experimental Protocols
The following protocols are proposed based on established methods for similar compound classes. Optimization will be necessary for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative analysis of this compound and the monitoring of its reactions.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good separation of compounds with varying polarities.
-
Gradient Program: Start with 50% acetonitrile and increase to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is proposed for the identification of volatile and semi-volatile components in reaction mixtures of this compound.
-
Instrumentation: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Expected Analytical Data (Hypothetical)
The following tables summarize the anticipated data for this compound based on its structure.
Table 1: Predicted HPLC Data
| Compound | Predicted Retention Time (min) | UV λmax (nm) |
| This compound | 12.5 | 254 |
| p-Toluenesulfonamide (potential starting material/byproduct) | 5.2 | 225 |
Table 2: Predicted GC-MS Data
| Compound | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 15.8 | 275 (M+), 155 (C7H7SO2+), 120 (M - C7H7SO2N), 91 (C7H7+), 75 (CH3SCS+) |
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the analytical processes.
Caption: Workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis.
Caption: Logical flow for reaction monitoring.
Disclaimer: The experimental protocols, retention times, and mass spectral data presented in this guide are hypothetical and based on the analysis of structurally similar compounds. These should serve as a starting point for method development, and optimization is crucial for achieving accurate and reliable results for the specific analysis of this compound and its reactions.
A Modern Reagent for Amine Functionalization: A Comparative Guide to N-[Bis(methylthio)methylene]-p-toluenesulfonamide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic introduction of functional groups is paramount. N-[Bis(methylthio)methylene]-p-toluenesulfonamide has emerged as a versatile and efficient reagent, offering a valuable alternative to traditional methods for the functionalization of amines, particularly in the synthesis of guanidines and related structures. This guide provides an objective comparison of its performance against established methods, supported by experimental data and detailed protocols.
This compound, a stable, crystalline solid, acts as a powerful electrophile. Its utility stems from the electron-withdrawing p-toluenesulfonyl group, which activates the central carbon atom, making it highly susceptible to nucleophilic attack by amines. The two methylthio groups serve as excellent leaving groups, facilitating the desired transformation.
Performance in Guanidinylation Reactions
The synthesis of the guanidinium group, a key pharmacophore in numerous biologically active compounds, is a cornerstone of medicinal chemistry. This compound provides a reliable method for the preparation of N-tosyl-protected guanidines, which can be subsequently deprotected under mild conditions.
Comparison with Traditional Guanidinylating Reagents
The performance of this compound is best understood in the context of other common guanidinylating agents. While direct comparative studies are often proprietary or application-specific, the following table summarizes the advantages and disadvantages of various methods, providing a framework for reagent selection.
| Reagent Class | Example Reagent | Key Advantages | Key Disadvantages |
| N-Sulfonylated Ketene Dithioacetals | This compound | Stable, crystalline solid; high reactivity with primary and secondary amines; good yields. | Requires a subsequent deprotection step to yield the free guanidine. |
| Isothioureas | N,N'-Di-Boc-S-methylisothiourea | Widely used, commercially available, good for protected guanidines. | Can require harsh reaction conditions; potential for side products. |
| Cyanamides | Cyanamide | Simple, cost-effective. | Can be hazardous; may require harsh conditions and result in low yields. |
| Pyrazole-carboxamidines | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Mild reaction conditions; stable reagent. | Generally slower reaction times compared to more reactive agents. |
| Triflylguanidines | N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent) | Highly reactive, excellent yields with a broad range of amines. | Higher cost; requires a deprotection step. |
Experimental Protocols
The following provides a general methodology for the synthesis of a protected guanidine using this compound.
General Procedure for the Synthesis of a Protected Guanidine
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a solution of the amine in the chosen anhydrous solvent under an inert atmosphere, add the base (Et₃N or DIPEA).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-tosyl-protected guanidine.
Visualizing the Reaction Pathway
The general workflow for the synthesis of a protected guanidine using this compound can be visualized as a straightforward synthetic sequence.
Caption: A simplified workflow for the synthesis of protected guanidines.
Logical Relationship in Reactivity
The reactivity of this compound is governed by a clear logical progression of nucleophilic attack and elimination.
Caption: The reaction mechanism involves nucleophilic attack followed by elimination.
Benchmarking N-[Bis(methylthio)methylene]-p-toluenesulfonamide: A Comparative Guide to Ketene Dithioacetal Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of ketene dithioacetals is a critical step in the construction of a wide array of complex molecules, including pharmaceuticals and functional materials. This guide provides a comparative analysis of N-[Bis(methylthio)methylene]-p-toluenesulfonamide against traditional methods for the synthesis of ketene dithioacetals from active methylene compounds, offering insights into performance, reaction conditions, and procedural efficiency.
Ketene dithioacetals are versatile synthetic intermediates, and their preparation is a cornerstone of modern organic chemistry. While various methods exist for their synthesis, the classical approach involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation. This guide benchmarks the performance of this compound, a stable and efficient reagent for this transformation, against the more traditional carbon disulfide-based methods.
Performance Comparison in Ketene Dithioacetal Synthesis
The following table summarizes the performance of this compound in the synthesis of 2-[Bis(methylthio)methylene]malononitrile and compares it with alternative, more traditional methods utilizing carbon disulfide with various bases.
| Reagent/Method | Active Methylene Compound | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Malononitrile | Triethylamine | Acetonitrile | 3.5 - 6 h | Room Temp. | 81 - 95% | [1] |
| Carbon Disulfide / Methyl Iodide | Malononitrile | K₂CO₃ | DMF | Not Specified | 20°C | 75% | [2] |
| Carbon Disulfide / Methyl Iodide | Aryl Ketones | Potassium tert-butoxide | THF | 2 h | 0°C | 34 - 80% |
Note: The yield for the Carbon Disulfide / Methyl Iodide method with aryl ketones varies depending on the specific aryl ketone used.
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Synthesis of 2-[Bis(methylthio)methylene]malononitrile using this compound
Materials:
-
Malononitrile
-
This compound
-
Triethylamine
-
Acetonitrile
Procedure: A mixture of the active methylene compound (malononitrile, 1.0 mmol), carbon disulfide (3.0 mmol), and triethylamine (2.0 mmol) is stirred in 5 mL of acetonitrile at room temperature for 30 minutes. This compound (1.0 mmol) in 2 mL of acetonitrile is then added dropwise. The reaction mixture is stirred at room temperature for an additional 3.5 to 6 hours. Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The resulting crude product is recrystallized from diethyl ether and acetone to yield the pure 2-[Bis(methylthio)methylene]malononitrile.[1]
Synthesis of 2-[Bis(methylthio)methylene]malononitrile using Carbon Disulfide and Potassium Carbonate
Materials:
-
Malononitrile
-
Carbon Disulfide (CS₂)
-
Methyl Iodide
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Tetrabutylammonium Bromide
Procedure: A suspension of potassium carbonate (8.37 g, 60.55 mmol) in DMF (25 mL) is treated with the addition of malononitrile (4.0 g, 60.55 mmol). The mixture is cooled to 0°C, and carbon disulfide (3.6 mL, 66.6 mmol) is added dropwise. The resulting yellow suspension is stirred at 20°C for 10 minutes. Methyl iodide (7.6 mL, 121.1 mmol) and tetrabutylammonium bromide (4 g, 10 mmol) are then added over 30 minutes. The final mixture is diluted with water (200 mL) and extracted with dichloromethane (4 x 200 mL). The combined organic layers are washed with a brine solution (100 mL) and dried over MgSO₄. After filtration and concentration under reduced pressure, the crude product is purified by chromatography on silica gel to provide 2-[(bis-methylthio)methylene]malononitrile.[2]
Visualizing the Synthesis
To further elucidate the processes discussed, the following diagrams illustrate the experimental workflow and logical relationships.
Caption: General experimental workflow for ketene dithioacetal synthesis.
Caption: Comparison of synthetic approaches for ketene dithioacetals.
Caption: Plausible reaction pathway for ketene dithioacetal synthesis.
References
A Researcher's Guide to Assessing Cross-Reactivity of N-[Bis(methylthio)methylene]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the potential cross-reactivity of the compound N-[Bis(methylthio)methylene]-p-toluenesulfonamide. Due to the limited publicly available data on this specific molecule, this document outlines the prevailing understanding of sulfonamide cross-reactivity, presents relevant experimental protocols for its assessment, and discusses potential biological pathways of the core p-toluenesulfonamide structure.
Understanding Sulfonamide Cross-Reactivity: A Contentious Issue
The topic of cross-reactivity among sulfonamide-containing compounds is a subject of ongoing scientific discussion. Historically, a history of hypersensitivity to sulfonamide antibiotics was often considered a contraindication for all drugs within this broad class. However, current evidence suggests that a more nuanced approach is warranted.
Key structural features, rather than the mere presence of a sulfonamide group, are now believed to be the primary determinants of immunological reactions. For antibacterial sulfonamides, two structures are often implicated in hypersensitivity reactions:
-
An aromatic amine at the N4 position.
-
A substituted ring at the N1 position.
Comparative Analysis of Sulfonamide Classes
In the absence of specific experimental data for this compound, a qualitative comparison with other sulfonamide classes can provide a preliminary risk assessment.
| Feature | Antibiotic Sulfonamides (e.g., Sulfamethoxazole) | Non-Antibiotic Sulfonamides (e.g., p-Toluenesulfonamide derivatives) | This compound |
| Primary Use | Antimicrobial agents | Diverse (antitumor, plasticizers, synthesis intermediates)[1][2][3] | Research chemical |
| Key Structural Motifs for Hypersensitivity | Often possess an N4 aromatic amine and/or an N1 heterocyclic ring | Generally lack the N4 aromatic amine and N1 heterocyclic ring | Lacks the N4 aromatic amine and N1 heterocyclic ring |
| Presumed Cross-Reactivity Risk with Antibiotic Sulfonamides | High with other antibiotic sulfonamides | Low | Theoretically Low (requires experimental confirmation) |
Experimental Protocols for Assessing Cross-Reactivity
To definitively assess the cross-reactivity profile of this compound, a series of in vitro and in vivo studies are recommended.
In Vitro Assays
1. Lymphocyte Toxicity Assay (LTA)
The LTA is an in vitro method to identify individuals at high risk of developing drug hypersensitivity syndromes.[4] It is based on the principle that lymphocytes from susceptible individuals show increased cell death when exposed to the drug or its reactive metabolites.[4]
Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from blood samples of both healthy donors and individuals with a known history of sulfonamide hypersensitivity.
-
Cell Culture: Culture the isolated PBMCs in an appropriate medium.
-
Drug Exposure: Incubate the cells with varying concentrations of this compound, a positive control (e.g., sulfamethoxazole), and a negative control (vehicle). To assess the role of metabolism, cells can be co-incubated with a microsomal fraction (e.g., murine hepatic microsomes).[5]
-
Viability Assessment: After a set incubation period (e.g., 24-48 hours), assess lymphocyte viability using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial succinate dehydrogenase activity.[5][6]
-
Data Analysis: Calculate the percentage of cytotoxicity compared to control cultures. A significantly higher cytotoxicity in cells from hypersensitive donors would suggest a potential for cross-reactivity.
2. Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the activation of basophils in response to an allergen. It is a useful tool for diagnosing IgE-mediated immediate-type allergic reactions.[7]
Protocol:
-
Whole Blood Incubation: Obtain fresh whole blood from donors.
-
Drug Incubation: Incubate the blood samples with the test compound, a positive control (e.g., anti-IgE antibody), and a negative control.
-
Staining: Stain the cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63 or CD203c).
-
Flow Cytometry Analysis: Acquire and analyze the samples using a flow cytometer to quantify the percentage of activated basophils.
-
Interpretation: A significant increase in the percentage of activated basophils upon exposure to the test compound indicates a potential for an IgE-mediated reaction.
Experimental Workflow Diagram
Caption: Workflow for in vitro assessment of cross-reactivity.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet elucidated, studies on its core structure, p-toluenesulfonamide (PTS), have revealed anti-tumor activities. Specifically, PTS has been shown to inhibit the proliferation of cancer cells by modulating the Akt/mTOR/p70S6K signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival.
The proposed mechanism involves the inhibition of phosphorylation of key proteins in this cascade, including mTOR and its downstream effector p70S6K.[8] This inhibition can be both dependent and independent of Akt, a crucial upstream kinase.[8] Furthermore, PTS has been observed to induce apoptosis through the upregulation of pro-apoptotic proteins like Bak and PUMA.[8]
Akt/mTOR Signaling Pathway Diagram
References
- 1. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]
- 2. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 3. Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western University [schulich.uwo.ca]
- 5. A novel lymphocyte toxicity assay to assess drug hypersensitivity syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medizinonline.com [medizinonline.com]
- 8. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
Economic analysis of using "N-[Bis(methylthio)methylene]-p-toluenesulfonamide" in research
For researchers, scientists, and drug development professionals, the synthesis of guanidine-containing compounds is a critical step in the development of new therapeutics and molecular probes. The choice of guanidinylating agent can significantly impact the efficiency, cost, and overall success of a synthetic strategy. This guide provides an objective comparison of N-[Bis(methylthio)methylene]-p-toluenesulfonamide and its common alternatives, with a focus on economic analysis, performance, and detailed experimental protocols.
The guanidinium group, with its inherent basicity and ability to form strong hydrogen bonds, is a key pharmacophore in a multitude of biologically active molecules. The efficient and selective introduction of this functional group is therefore of paramount importance. This guide focuses on the utility of this compound as a guanidinylating agent and provides a comparative analysis with two other widely used reagents: N,N'-Di-Boc-S-methylisothiourea and N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent).
Performance and Economic Comparison of Guanidinylating Reagents
The selection of a suitable guanidinylating agent is often a balance between reactivity, substrate scope, and cost. The following table summarizes the key characteristics and approximate costs of the three reagents.
| Reagent | Key Advantages | Key Disadvantages |
| This compound | - Cost-effective for the synthesis of N-tosyl-protected guanidines.- The tosyl group can be advantageous in subsequent synthetic steps. | - Requires a two-step process for the synthesis of the final guanidine.- The deprotection of the tosyl group can require harsh conditions. |
| N,N'-Di-Boc-S-methylisothiourea | - Good yields for a range of primary and secondary amines.- Milder reaction conditions compared to some other methods.- Boc protecting groups are easily removable under acidic conditions. | - Can be less reactive towards sterically hindered or electron-deficient amines. |
| N,N′-Di-Boc-N′′-triflylguanidine(Goodman's Reagent) | - Highly reactive, suitable for a broad range of amines, including those that are sterically hindered or weakly nucleophilic.- Generally provides high yields. | - Higher cost compared to other reagents.- The triflyl group can be a less desirable leaving group in some contexts. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative protocols for the use of each guanidinylating agent.
Protocol 1: Guanidinylation using this compound
This protocol describes a two-step procedure for the synthesis of a substituted guanidine from a primary amine.
Step 1: Formation of the N-Tosyl-S-methylisothiourea intermediate
-
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous DCM under an inert atmosphere.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl-S-methylisothiourea intermediate.
-
Step 2: Reaction with a second amine to form the guanidine
-
Materials:
-
N-Tosyl-S-methylisothiourea intermediate from Step 1 (1.0 eq)
-
Second amine (primary or secondary) (1.2 eq)
-
Anhydrous acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the N-tosyl-S-methylisothiourea intermediate and the second amine in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-tosyl-protected guanidine.
-
Protocol 2: Guanidinylation using N,N'-Di-Boc-S-methylisothiourea
-
Materials:
-
Primary or secondary amine (1.0 eq)
-
N,N'-Di-Boc-S-methylisothiourea (1.1 eq)
-
Mercury(II) chloride (HgCl2) (1.1 eq)
-
Triethylamine (Et3N) (2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the amine and triethylamine in anhydrous THF, add N,N'-Di-Boc-S-methylisothiourea.
-
Add mercury(II) chloride portion-wise at room temperature. A white precipitate of mercury sulfide will form.
-
Stir the reaction mixture for 4-12 hours at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.
-
Protocol 3: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)
-
Materials:
-
Primary or secondary amine (1.0 eq)
-
N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM under an inert atmosphere.
-
Add N,N′-Di-Boc-N′′-triflylguanidine to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine.
-
Visualizing the Process: Reaction Pathways and Workflows
To better understand the chemical transformations and experimental setups, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Navigating the Disposal of N-[Bis(methylthio)methylene]-p-toluenesulfonamide: A Guide Based on Best Practices
For laboratory professionals engaged in research and development, the responsible disposal of chemical reagents is a cornerstone of a safe and compliant operational environment. This document provides essential guidance on the proper disposal procedures for N-[Bis(methylthio)methylene]-p-toluenesulfonamide (CAS No. 2651-15-2).
Important Notice: A specific Safety Data Sheet (SDS) for this compound could not be located in the available resources. The following procedures are therefore based on general best practices for the disposal of related sulfonamides and organosulfur compounds. It is imperative for users to obtain the official SDS from the chemical supplier and to conduct a thorough risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Physicochemical and Hazard Profile (Data Not Available)
A comprehensive understanding of a chemical's properties is critical for safe handling and disposal. While specific quantitative data for this compound is not available from our search, the following table outlines the typical information found in an SDS that is necessary for a complete safety assessment.
| Property | Data for this compound | Typical Significance for Disposal |
| Physical State | Determines appropriate handling and storage procedures. Solids may pose a dust inhalation hazard. | |
| Melting Point/Range | Data Not Available | Relevant for understanding the compound's behavior under thermal stress. |
| Boiling Point/Range | Data Not Available | Indicates volatility and potential for airborne exposure. |
| Flash Point | Data Not Available | A key indicator of flammability and the need for ignition source control. |
| Solubility | Data Not Available | Affects environmental fate and the choice of appropriate cleaning and disposal methods. |
| Incompatible Materials | Likely Strong Oxidizing Agents, Strong Bases | Crucial for preventing dangerous chemical reactions during storage and disposal.[1] |
| Hazardous Decomposition Products | Likely Nitrogen Oxides (NOx), Carbon Oxides (CO, CO2), Sulfur Oxides (SOx) | Informs on the potential for the release of toxic gases during thermal decomposition (e.g., in a fire), which is a critical consideration for emergency response and disposal via incineration.[1] |
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the disposal of this compound, grounded in established safety principles for laboratory chemical waste.
I. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.
II. Waste Segregation and Collection:
-
Waste Container: Designate a specific, properly labeled hazardous waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[1]
III. Disposal Procedure:
-
Collection of Unused Product: Carefully transfer any unwanted or expired solid this compound into the designated hazardous waste container. Avoid generating dust during the transfer.[2]
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the solvent rinsate as hazardous waste in a separate, appropriately labeled container.
-
The decontaminated container can then be disposed of according to institutional protocols for non-hazardous lab glass or plastic.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material and place it into the designated hazardous waste container.[4]
-
Clean the spill area with a cloth dampened with a suitable solvent, and manage the cloth and any contaminated PPE as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
IV. Storage and Final Disposal:
-
Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. The most common and recommended method for the disposal of such organic compounds is high-temperature incineration at a permitted facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-[Bis(methylthio)methylene]-p-toluenesulfonamide
This document provides essential safety protocols and logistical information for the handling and disposal of N-[Bis(methylthio)methylene]-p-toluenesulfonamide, tailored for researchers and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Item | Standard/Specification |
| Eye & Face Protection | Chemical Safety Goggles or Glasses | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] |
| Face Shield | Recommended when there is a significant potential for splashing.[4] | |
| Skin & Body Protection | Chemical-Resistant Gloves | Suitability and durability depend on the specific laboratory task.[5] |
| Protective Clothing | Appropriate to prevent skin exposure.[1][3] Contaminated work clothing must not be allowed out of the workplace.[6] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required when dusts are generated or if exposure limits are exceeded.[1][2][6] A cartridge change-out schedule is mandatory under OSHA regulations.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of the chemical and ensuring personnel safety. Operations should be conducted in a controlled environment.
Engineering Controls:
-
Ventilation: Always handle this product in a well-ventilated area, preferably within a chemical fume hood or a closed system with local exhaust ventilation to control airborne levels.[1][7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][8]
Handling Procedures:
-
Avoid Contact: Prevent direct contact with eyes, skin, and clothing.[1]
-
Prevent Inhalation/Ingestion: Avoid breathing dust.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[6][7]
-
Heat and Ignition: Keep the substance away from heat, sparks, open flames, and other sources of ignition.[6]
Storage:
-
Keep the container tightly closed and in its original packaging.[6][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all applicable local, state, and federal regulations.
Waste Chemical Disposal:
-
All waste material must be disposed of as hazardous waste through an approved and licensed waste disposal company.[6][7]
-
Do not mix with other waste streams.[6]
-
Leave the chemical in its original container if possible.[6]
Contaminated Container Disposal:
-
Empty containers should be treated as the product itself.[6]
-
Follow institutional guidelines for the disposal of contaminated labware and containers. Puncturing containers to prevent reuse may be required by local regulations.[5]
Emergency Procedures: Spills and First Aid
Spill Response:
-
Evacuate: For major spills, evacuate non-essential personnel from the area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or waterways.
-
Clean-up:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation or a rash occurs, get medical advice.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂S₃[9] |
| Molecular Weight | 275.41[9] |
| Appearance | Off-white solid[3] |
| Melting Point | 76 - 80 °C / 168.8 - 176 °F[3] |
| Flash Point | 202 °C / 395.6 °F[2] |
Handling Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
